ML337
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRLDPMQHPGIM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML337: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGluR3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of ML337, a selective and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). The information presented herein is compiled from publicly available research data, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and mGluR3
Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Activation of mGluR3 by its endogenous ligand, glutamate, typically leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is implicated in a variety of physiological and pathological processes in the CNS, making mGluR3 a compelling target for therapeutic intervention in neurological and psychiatric disorders.[1][3]
This compound is a potent, selective, and brain-penetrant small molecule that acts as a negative allosteric modulator of mGluR3.[1][4][5] Unlike orthosteric antagonists that compete with the endogenous ligand at the binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that reduces the receptor's response to agonist stimulation.[6] The high selectivity of this compound for mGluR3 over other mGluR subtypes makes it an invaluable tool for elucidating the specific physiological roles of mGluR3 and a promising lead compound for drug development.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 593 nM | Calcium Mobilization | human mGluR3 | [1][4][5] |
| IC50 | 1.48 µM | GIRK Thallium Flux | human mGluR3 | [7] |
Table 1: Potency of this compound at mGluR3
| Receptor Subtype | IC50 (µM) | Fold Selectivity vs. mGluR3 | Reference |
| mGluR1 | >30 | >50-fold | [1][4][5][7] |
| mGluR2 | >30 | >50-fold | [1][4][5][7] |
| mGluR4 | >30 | >50-fold | [1][4][5] |
| mGluR5 | >30 | >50-fold | [1][4][5][7] |
| mGluR6 | >30 | >50-fold | [1][4][5][7] |
| mGluR7 | >30 | >50-fold | [1][4][5][7] |
| mGluR8 | >30 | >50-fold | [1][4][5] |
Table 2: Selectivity Profile of this compound against other mGluR Subtypes
| Parameter | Value | Species | Reference |
| Brain:Plasma Ratio | 0.92 | Mouse | [1] |
| Brain:Plasma Ratio | 0.3 | Rat | [1] |
Table 3: Central Nervous System Penetration of this compound
Ancillary pharmacological profiling of this compound against a panel of 68 GPCRs, ion channels, and transporters revealed significant inhibition (>50% at 10 µM) at only the dopamine (B1211576) transporter (DAT, 71% inhibition) and the serotonin (B10506) 2B receptor (5-HT2B, 74% inhibition). However, subsequent functional assays confirmed that this compound has no functional activity at these off-target sites.[1]
Mechanism of Action
This compound functions as a non-competitive antagonist of mGluR3. This was demonstrated through a progressive fold shift assay where increasing concentrations of this compound caused a depression of the maximal response to the orthosteric agonist glutamate, without a significant rightward shift in the agonist's EC50 value.[1] This is characteristic of a negative allosteric modulator that reduces the efficacy of the agonist.
Signaling Pathway Modulation
The canonical signaling pathway for mGluR3 involves its coupling to the Gαi/o family of G proteins. Upon activation by an agonist like glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunits, also released upon G protein activation, can modulate the activity of various effector proteins, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.
This compound, as a NAM, prevents or reduces these downstream signaling events in the presence of an agonist. By binding to its allosteric site, this compound stabilizes a conformation of mGluR3 that is less responsive to agonist binding, thereby attenuating the agonist-induced inhibition of adenylyl cyclase and the activation of Gβγ-mediated effectors like GIRK channels.
Experimental Protocols
The following sections describe the methodologies used in the key experiments to characterize this compound. The full, detailed protocols can be found in the cited PubChem BioAssay records.
Primary Functional Assay: Calcium Mobilization (PubChem AID: 651840)
This assay was used to determine the primary IC50 value of this compound. It measures the ability of a compound to inhibit the agonist-induced increase in intracellular calcium in a cell line co-expressing human mGluR3 and a G-protein alpha subunit (Gαqi5) that couples the receptor to the phospholipase C (PLC) pathway.
Methodology Outline:
-
Cell Culture: HEK293 cells stably co-expressing human mGluR3 and Gαqi5 are cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Assay Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound dilutions are added to the wells and incubated.
-
An EC80 concentration of the agonist (glutamate) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Secondary Functional Assay: GIRK Thallium Flux (PubChem AID: 602451)
This assay confirms the activity of this compound by measuring its effect on a more physiologically relevant downstream effector of Gαi/o signaling, the GIRK channel. The assay measures the influx of thallium ions through the GIRK channel as an indicator of channel activation.
Methodology Outline:
-
Cell Culture: HEK293 cells stably co-expressing human mGluR3 and GIRK1/4 channels are cultured.
-
Compound Preparation: this compound is serially diluted.
-
Assay Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
This compound dilutions and an EC20 concentration of glutamate are added.
-
A solution containing thallium ions is added to the wells.
-
The change in fluorescence due to thallium influx is measured.
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
Selectivity Assays (PubChem AID: 623929 for mGluR2)
The selectivity of this compound was determined by testing it in similar functional assays (calcium mobilization or thallium flux) using cell lines expressing other human mGluR subtypes (mGluR1, 2, 4, 5, 6, 7, and 8). The same protocol as the primary or secondary assay was followed, with the respective mGluR-expressing cell line. This compound showed no significant activity at concentrations up to 30 µM, demonstrating its high selectivity for mGluR3.[1][4][5]
Conclusion
This compound is a well-characterized negative allosteric modulator of mGluR3. It exhibits sub-micromolar potency and exceptional selectivity for mGluR3 over all other mGluR subtypes. Its mechanism of action as a non-competitive antagonist has been confirmed, and its ability to penetrate the central nervous system makes it a valuable in vivo tool. The detailed pharmacological and mechanistic understanding of this compound provides a solid foundation for its use in basic research to probe the function of mGluR3 and for its potential development as a therapeutic agent for CNS disorders.
References
- 1. Lesson 6 [pdg.cnb.uam.es]
- 2. medium.com [medium.com]
- 3. Upload BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Start a BioAssay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
ML337: A Technical Guide to a Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). Its ability to selectively inhibit mGlu3 over other mGlu receptor subtypes has established it as a critical chemical probe for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 1443118-44-2 | [1][2] |
| Molecular Weight | 353.39 g/mol | [3][4][5] |
| Molecular Formula | C₂₁H₂₀FNO₃ | [3][4] |
| IC₅₀ for mGlu3 | 593 nM | [3][4][5] |
| Selectivity | >50-fold selective for mGlu3 over mGlu2 and other mGlu subtypes | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGlu3 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event does not directly inhibit the receptor but rather reduces its response to glutamate.
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site, this compound stabilizes a conformation of the receptor that is less responsive to glutamate, thereby attenuating this downstream signaling cascade.
The signaling pathway initiated by mGlu3 activation and its modulation by this compound is depicted below.
Figure 1: mGlu3 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro Characterization of this compound
1. Calcium Flux Assay for mGlu3 NAM Activity
This assay is a common method to screen for and characterize modulators of GPCRs that couple to Gq or can be engineered to couple to Gq, leading to intracellular calcium mobilization. For Gi/o-coupled receptors like mGlu3, co-expression with a promiscuous G-protein such as Gα15 or a chimeric G-protein (e.g., Gqi5) can redirect the signaling through the phospholipase C pathway, resulting in a measurable calcium signal.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing human mGlu3 and a promiscuous G-protein are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in HBSS buffer for 1 hour at 37°C.
-
Compound Addition: A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of this compound (or vehicle control) are then added to the wells.
-
Agonist Stimulation: After a short incubation with this compound, a sub-maximal concentration (EC₂₀ or EC₈₀) of glutamate is added to stimulate the mGlu3 receptor.
-
Data Acquisition and Analysis: Fluorescence changes are monitored in real-time. The inhibitory effect of this compound is determined by measuring the reduction in the glutamate-induced calcium response. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for the calcium flux assay to determine this compound activity.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to receptor modulation. For mGlu3, which couples to G-protein-coupled inwardly rectifying potassium (GIRK) channels, its activity can be assessed by measuring potassium currents.
Methodology:
-
Cell Preparation: Cells expressing mGlu3 and GIRK channels (e.g., cultured neurons or transfected cell lines) are prepared on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Baseline Recording: A stable baseline current is recorded.
-
Agonist Application: Glutamate is applied to the cell, which activates mGlu3 and subsequently the GIRK channels, resulting in an outward potassium current.
-
NAM Application: After washing out the agonist, the cell is pre-incubated with this compound.
-
Co-application: Glutamate is then co-applied with this compound. The reduction in the glutamate-induced outward current in the presence of this compound demonstrates its negative allosteric modulatory effect.
-
Data Analysis: The magnitude of the current inhibition by this compound is quantified and can be used to determine its potency.
In Vivo Characterization of this compound
1. Assessment of CNS Penetration
Determining the ability of this compound to cross the blood-brain barrier is crucial for its use in in vivo studies. This is typically assessed by measuring its concentration in the brain and plasma.
Methodology:
-
Animal Dosing: this compound is administered to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal injection).
-
Sample Collection: At a specified time point post-dosing, animals are anesthetized, and blood is collected via cardiac puncture. Immediately after, the brain is harvested.
-
Sample Processing: Plasma is separated from the blood. The brain is homogenized in a suitable buffer.
-
Compound Extraction: this compound is extracted from both the plasma and brain homogenate using a protein precipitation and/or liquid-liquid extraction method.
-
Quantification: The concentration of this compound in the extracts is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (B/P ratio) is calculated to assess the extent of CNS penetration.
Figure 3: Workflow for assessing the CNS penetration of this compound.
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of the mGlu3 receptor in health and disease. Its high selectivity and CNS penetrance make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further unravel the complexities of mGlu3 receptor pharmacology and its therapeutic potential.
References
ML337: A Selective mGluR3 Negative Allosteric Modulator for CNS Disorders Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). Its ability to selectively inhibit mGluR3 over the closely related mGluR2 and other mGluR subtypes has made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of mGluR3. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its synthesis and in vitro characterization, and a summary of its pharmacokinetic profile and in vivo potential. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound to explore the therapeutic potential of mGluR3 modulation for a range of CNS disorders, including schizophrenia and depression.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the CNS. The group II mGluRs, which include mGluR2 and mGluR3, are particularly attractive drug targets due to their involvement in the pathophysiology of various neuropsychiatric and neurological disorders. However, the high degree of sequence homology between mGluR2 and mGluR3 has posed a significant challenge to the development of subtype-selective ligands.
This compound, with the chemical name (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, emerged from a multi-dimensional, iterative parallel synthesis effort as a highly selective mGluR3 NAM.[1] Its discovery has provided the scientific community with a critical tool to dissect the specific functions of mGluR3, paving the way for novel therapeutic strategies targeting this receptor.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its sub-micromolar potency for mGluR3 and remarkable selectivity against other mGluR subtypes. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]
| Receptor | Assay Type | Potency (IC₅₀) | Selectivity vs. mGluR3 |
| mGluR3 | Calcium Flux | 593 nM | - |
| mGluR1 | Calcium Flux | > 30 µM | > 50-fold |
| mGluR2 | Calcium Flux | > 30 µM | > 50-fold |
| mGluR4 | Thallium Flux | > 30 µM | > 50-fold |
| mGluR5 | Calcium Flux | > 30 µM | > 50-fold |
| mGluR6 | Thallium Flux | > 30 µM | > 50-fold |
| mGluR7 | Thallium Flux | > 30 µM | > 50-fold |
| mGluR8 | Thallium Flux | > 30 µM | > 50-fold |
Table 2: Ancillary Pharmacology and Off-Target Profile of this compound [3]
| Target | Assay Type | Activity at 10 µM |
| Dopamine Transporter (DAT) | Radioligand Binding | 71% Inhibition |
| Serotonin 2B Receptor (5-HT2B) | Radioligand Binding | 74% Inhibition |
| Various other GPCRs, ion channels, and transporters | Radioligand Binding | < 50% Inhibition |
Note: While this compound showed some inhibition at DAT and 5-HT2B in binding assays, it demonstrated no functional activity at these targets.
Table 3: Pharmacokinetic Properties of this compound in Rodents [1]
| Species | Route of Administration | Dose | Brain:Plasma Ratio |
| Mouse | Intraperitoneal (IP) | Cassette | 0.92 |
| Rat | Intraperitoneal (IP) | Cassette | 0.3 |
Signaling Pathways and Experimental Workflows
mGluR3 Signaling and Negative Allosteric Modulation
mGluR3 is a Gi/o-coupled receptor, and its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release. As a negative allosteric modulator, this compound does not bind to the glutamate binding site (orthosteric site) but rather to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade.
References
The Pharmacological Profile of ML337: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug discovery investigating the therapeutic potential of mGluR3 modulation.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the CNS. Among the eight subtypes, mGluR3, a member of the group II mGluRs, has emerged as a promising therapeutic target for various neurological and psychiatric disorders. The development of selective pharmacological tools is essential to delineate the physiological and pathophysiological functions of mGluR3. This compound was identified through an iterative parallel synthesis optimization of a first-generation mGluR3 NAM, ML289.[1] It exhibits high selectivity for mGluR3 over other mGluR subtypes, particularly the closely related mGluR2, making it a superior probe for studying mGluR3 biology.[1]
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR3.[1] This means that it binds to a site on the receptor that is topographically distinct from the orthosteric glutamate binding site. By binding to this allosteric site, this compound decreases the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor activation. This non-competitive antagonism allows for a modulatory effect that is dependent on the presence of the endogenous agonist. Group II mGluRs, including mGluR3, are coupled to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By inhibiting mGluR3, this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cAMP levels in cells and tissues where mGluR3 is expressed and active.
Signaling Pathway of mGluR3 Inhibition by this compound
Caption: this compound allosterically inhibits mGluR3, preventing Gαi/o-mediated inhibition of adenylyl cyclase.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized, demonstrating its potency and selectivity for mGluR3.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Percent Inhibition | Reference |
| mGluR3 | Calcium Mobilization | 593 | 100% | [1] |
| mGluR2 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR1 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR4 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR5 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR6 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR7 | Calcium Mobilization | >30,000 | - | [1] |
| mGluR8 | Calcium Mobilization | >30,000 | - | [1] |
Ancillary Pharmacology
This compound was profiled in a Ricerca binding assay panel of 68 G protein-coupled receptors, ion channels, and transporters at a concentration of 10 µM.[1] Significant activity, defined as >50% inhibition of radioligand binding, was observed at only two targets: the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) 2B receptor (5-HT2B).[1]
Table 2: Ancillary Pharmacology of this compound at 10 µM
| Target | Percent Inhibition | Reference |
| Dopamine Transporter (DAT) | 71% | [1] |
| Serotonin 2B Receptor (5-HT2B) | 74% | [1] |
In Vivo Pharmacology & Pharmacokinetics
This compound has been shown to be a CNS penetrant compound in both mice and rats, a critical characteristic for a neurological drug candidate.
Table 3: Pharmacokinetic Properties of this compound
| Species | Dosing Route | Dose (mg/kg) | Brain Concentration (ng/g) at 1 hr | Plasma Concentration (ng/mL) at 1 hr | Brain:Plasma Ratio | Reference |
| Mouse | Intraperitoneal (IP) | 10 | 185 | 201 | 0.92 | [1] |
| Rat | Intraperitoneal (IP) | 10 | 33 | 109 | 0.3 | [1] |
Table 4: In Vitro DMPK Profile of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Rat | 97.8% | [1] |
| Microsomal Stability (T1/2) | Rat | 25.5 min | [1] |
| Microsomal Stability (T1/2) | Human | 43.1 min | [1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes the method used to determine the IC50 of this compound at various mGluR subtypes.
Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR subtypes.
Materials:
-
HEK293 cells stably expressing the target rat mGluR subtype (e.g., mGluR3, mGluR2, etc.).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium 4 dye (Molecular Devices).
-
Test compound (this compound) and reference agonist (glutamate).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the mGluR of interest into 384-well plates and grow to confluence.
-
Dye Loading: On the day of the assay, aspirate the growth medium and add a solution of Calcium 4 dye in assay buffer to each well. Incubate the plate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol: a. Place the dye-loaded cell plate into the FLIPR instrument. b. Add the diluted this compound or vehicle to the wells and incubate for a specified pre-incubation time. c. Add a solution of glutamate at a concentration that elicits a response of approximately 80% of the maximum (EC80). d. Monitor the fluorescence intensity, which corresponds to the intracellular calcium concentration, before and after the addition of the agonist.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Workflow for In Vitro Characterization of this compound
Caption: Workflow for determining the in vitro potency of this compound.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for assessing the brain and plasma concentrations of this compound in rodents.
Objective: To determine the brain penetrance of this compound following systemic administration.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound.
-
Dosing vehicle (e.g., 20% hydroxypropyl β-cyclodextrin in sterile water).
-
Blood collection tubes (e.g., heparinized).
-
Brain harvesting tools.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Compound Formulation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 1 hour post-dose), collect blood via cardiac puncture and immediately harvest the brain.
-
Sample Processing: a. Centrifuge the blood to separate the plasma. b. Homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in the plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain:plasma concentration ratio by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Logical Relationship for PK Study
Caption: Logical flow of the in vivo pharmacokinetic study.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of mGluR3 function. Its potency, selectivity, and CNS permeability make it suitable for both in vitro and in vivo studies aimed at elucidating the roles of mGluR3 in health and disease. This technical guide provides a comprehensive summary of its pharmacological profile and detailed experimental methodologies to facilitate its use in the scientific community. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of mGluR3 biology and its potential as a therapeutic target.
References
- 1. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
ML337: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). Its discovery marked a significant step forward in the development of tool compounds to dissect the physiological roles of mGlu3, a receptor implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its synthesis, mechanism of action, key pharmacological data, and the strategic modifications undertaken to enhance its drug-like properties. While this compound has served as a valuable research tool, public records do not indicate its progression into human clinical trials.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The mGlu3 subtype, in particular, has been a subject of intense research due to its potential involvement in conditions such as schizophrenia, depression, and anxiety. However, the development of selective ligands for mGlu3 has been challenging due to its high homology with the mGlu2 receptor. The discovery of this compound provided researchers with a much-needed selective tool to investigate the therapeutic potential of mGlu3 modulation.
Discovery and Synthesis
This compound, chemically known as (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, was identified through a multi-dimensional, iterative parallel synthesis effort.[1] This campaign aimed to develop highly selective mGlu3 NAMs with sub-micromolar potency and good CNS penetration.[1][2]
Synthetic Pathway
The synthesis of this compound involves a key Sonogashira coupling reaction to introduce the arylacetylene moiety, followed by an amide coupling. The general synthetic approach is outlined below.
Caption: Generalized synthetic workflow for this compound.
A crucial step in the synthesis is the Sonogashira coupling of an appropriately substituted aryl halide with 4-ethynylanisole.[1] The resulting biarylacetylene intermediate, containing a carboxylic acid, is then activated and coupled with (R)-3-hydroxypiperidine to yield this compound.[1]
Mechanism of Action and In Vitro Pharmacology
This compound functions as a negative allosteric modulator of the mGlu3 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, reduces the receptor's response to glutamate.[1]
Potency and Selectivity
This compound exhibits sub-micromolar potency for the mGlu3 receptor and excellent selectivity over other mGlu receptor subtypes, particularly the closely related mGlu2 receptor.[1][3][4]
| Receptor Subtype | IC50 (nM) |
| mGlu3 | 593[1][3][4] |
| mGlu2 | >30,000[1][5] |
| mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 | >30,000[1] |
Table 1: In vitro potency and selectivity of this compound.
Experimental Protocol: In Vitro Potency and Selectivity Assays
The in vitro potency and selectivity of this compound were determined using functional assays that measure the inhibition of glutamate-induced signaling in cells expressing the specific mGlu receptor subtype. A common method is the measurement of intracellular calcium mobilization using a calcium-sensitive dye. The assay is typically performed in a high-throughput format.
-
Cell Culture: HEK293 cells stably expressing the rat mGluR5 were cultured in DMEM supplemented with 10% dialyzed FBS and 20 mM HEPES.[6]
-
Compound Preparation: this compound and other test compounds are serially diluted to create a concentration range.
-
Assay Procedure:
-
Cells are plated in 384-well plates.
-
A calcium-sensitive dye (e.g., Fluo-4) is loaded into the cells.
-
The test compound (this compound) is added to the wells.
-
After an incubation period, a sub-maximal concentration of glutamate is added to stimulate the receptor.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FlexStation II).[6]
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of the glutamate response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Pharmacokinetics and Metabolism
A critical aspect of the development of this compound was optimizing its pharmacokinetic profile to ensure adequate brain exposure.
CNS Penetration
This compound demonstrated good penetration into the central nervous system in preclinical species.[1]
| Species | Brain-to-Plasma (B:P) Ratio |
| Mouse | 0.92[1][2] |
| Rat | 0.3[1][2] |
Table 2: Brain-to-plasma concentration ratios of this compound.
Metabolic Instability and Deuteration
Initial studies identified a metabolic "soft spot" in the this compound molecule: P450-mediated O-demethylation of the methoxy (B1213986) group.[1] This metabolic vulnerability led to rapid clearance. To address this, a deuterated analog of this compound was synthesized. The replacement of hydrogen atoms with deuterium (B1214612) on the methoxy group slowed down the rate of metabolism, leading to improved in vitro and in vivo clearance by over 50%.[1][2]
Caption: Metabolic fate of this compound and the effect of deuteration.
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animal Dosing: A defined dose of this compound is administered to rodents (mice or rats), typically via intravenous (IV) and oral (PO) routes to assess bioavailability.
-
Sample Collection: Blood samples are collected at various time points after dosing. Brain tissue is also collected to determine CNS penetration.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and brain-to-plasma ratio, are calculated using specialized software.
Preclinical Efficacy
The selective nature of this compound has made it a valuable tool for investigating the role of mGlu3 in preclinical models of CNS disorders. Studies have utilized this compound and other selective mGlu3 NAMs to explore their potential antidepressant-like effects.[7][8] These studies have shown that selective inhibition of mGlu3 can potentiate prefrontal cortex excitatory transmission, a mechanism thought to be relevant to antidepressant action.[3]
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on this compound entering human clinical trials. The development of this compound appears to have been focused on its utility as a preclinical tool compound to validate mGlu3 as a therapeutic target.
Conclusion
The discovery and development of this compound represent a significant achievement in the field of mGluR pharmacology. Through a systematic medicinal chemistry effort, a potent and selective mGlu3 negative allosteric modulator with good CNS penetration was identified. The subsequent optimization of its metabolic stability through deuteration further enhanced its utility as a research tool. While this compound itself has not progressed to clinical trials, the knowledge gained from its development has been instrumental in advancing our understanding of mGlu3 biology and its potential as a drug target for neurological and psychiatric disorders.
References
- 1. aragenbio.com [aragenbio.com]
- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel, cns penetrant mglu3 selective negative allosteric modulator probes derived from a closely related mglu5 positive allosteric modulator [ir.vanderbilt.edu]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and IC50 Value of ML337
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document details the binding affinity and IC50 value of this compound, outlines the experimental protocols for their determination, and illustrates the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective tool compound widely used in neuroscience research to investigate the physiological and pathological roles of mGlu3. As a negative allosteric modulator, this compound does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor activation. Its high selectivity for mGlu3 over other mGlu receptor subtypes, particularly the closely related mGlu2, makes it an invaluable tool for dissecting the specific functions of mGlu3.
Quantitative Pharmacological Data
The pharmacological activity of this compound is characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These quantitative measures are essential for understanding the potency and target engagement of the compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 593 nM | Human mGlu3 | Calcium Mobilization Assay | [Probe Report, NIH] |
| Selectivity | >50-fold | mGlu3 vs mGlu2 | Calcium Mobilization Assay | [Probe Report, NIH] |
Experimental Protocols
The determination of the IC50 and binding affinity of this compound involves specific and robust experimental methodologies. Below are detailed protocols representative of those used to characterize mGlu3 negative allosteric modulators.
IC50 Determination via Calcium Mobilization Assay
The IC50 value of this compound as an mGlu3 NAM is typically determined using a cell-based calcium mobilization assay. This functional assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration induced by an agonist.
Principle: mGlu3 is a Gi/o-coupled receptor. To facilitate a calcium readout, it is often co-expressed with a promiscuous G-protein, such as Gα16, or a chimeric G-protein in a host cell line (e.g., HEK293) that redirects the signal to the Gq pathway, leading to phospholipase C (PLC) activation and subsequent release of intracellular calcium from the endoplasmic reticulum.
Materials:
-
HEK293 cells stably co-expressing human mGlu3 and a Gα16 protein.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu3 receptor agonist (e.g., L-glutamate or DCG-IV).
-
This compound stock solution in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-mGlu3/Gα16 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare the agonist solution at a concentration that elicits a submaximal response (EC80).
-
Assay Measurement: a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the receptor. c. Measure the baseline fluorescence. d. Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: a. The peak fluorescence response in each well is measured. b. The data are normalized to the response of the agonist alone (100% activity) and a baseline control (0% activity). c. The normalized data are plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Binding Affinity (Ki) Determination via Competition Binding Assay
A competition binding assay is a common method to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a labeled ligand from the receptor.
Principle: This assay relies on the competition between a radiolabeled or fluorescently labeled ligand with a known affinity for the mGlu3 receptor and the unlabeled test compound (this compound). The concentration of the unlabeled compound that displaces 50% of the labeled ligand (IC50) is used to calculate the Ki value.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human mGlu3 receptor.
-
Radiolabeled mGlu3 antagonist (e.g., [3H]-LY341495).
-
This compound stock solution in DMSO.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known mGlu3 antagonist) from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
mGlu3 Signaling Pathway
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of mGlu3 by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events. This compound, as a negative allosteric modulator, inhibits this signaling cascade.
Caption: The mGlu3 receptor signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for NAM Screening
The following diagram illustrates a typical workflow for screening and identifying negative allosteric modulators of mGlu3 using a functional cell-based assay.
Caption: A generalized workflow for the screening of mGlu3 negative allosteric modulators.
Logical Relationship of Ki from IC50
The relationship between the experimentally determined IC50 and the calculated Ki value is defined by the Cheng-Prusoff equation. This diagram illustrates the inputs required for this calculation.
Is ML337 commercially available for research?
Commercial Availability: ML337 is commercially available for research purposes and can be purchased from various chemical suppliers. It is intended for laboratory research use only and not for human or veterinary application.[1][2][3][4]
Overview
This compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][5][6][7] Its high selectivity for mGlu3 over other mGlu receptor subtypes, particularly the closely related mGlu2, makes it a valuable pharmacological tool for investigating the specific roles of mGlu3 in physiological and pathological processes.[4][8] This document provides a comprehensive overview of this compound's pharmacological properties, experimental protocols, and relevant data for researchers in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (R)-(2-fluoro-4-[(-4-methoxyphenyl)ethynyl]phenyl)(3-hydroxypiperidin-1-yl)methanone | [8] |
| CAS Number | 1443118-44-2 | [1][4][5][8] |
| Molecular Formula | C21H20FNO3 | [4][5][8] |
| Molecular Weight | 353.39 g/mol | [4][5][8] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [5] |
| Purity | ≥98% | [5] |
Pharmacological Data
In Vitro Activity
This compound acts as a negative allosteric modulator of mGlu3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
| Parameter | Value | Species/Cell Line | Reference |
| mGlu3 IC50 | 593 nM | Not specified | [1][3][4][5][7] |
| mGlu3 IC50 | 450 nM | Not specified | [8] |
| Selectivity | No activity at mGlu1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 μM. | Not specified | [1][3][5][8] |
In Vivo Data
This compound has demonstrated good brain penetration, a critical characteristic for a CNS-active compound.
| Parameter | Value | Species | Reference |
| Brain to Plasma Ratio (B:P) | 0.92 | Mouse | [4][7] |
| Brain to Plasma Ratio (B:P) | 0.3 | Rat | [4][7] |
Signaling Pathway
This compound, as a negative allosteric modulator of mGlu3, inhibits the canonical signaling pathway of this G-protein coupled receptor. Upon activation by glutamate, mGlu3 typically couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By binding to an allosteric site, this compound prevents this conformational change and attenuates the downstream signaling cascade.
Caption: this compound inhibits mGlu3 signaling.
Experimental Protocols
The following are generalized protocols based on standard assays used for characterizing compounds like this compound. For specific details, it is highly recommended to consult the primary literature, such as Wenthur et al., 2013.[7]
In Vitro mGlu3 Potency Assay (Calcium Flux)
This assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu3 receptor.
-
Cell Culture: Plate cells stably expressing the human mGlu3 receptor and a G-protein chimeric construct (e.g., Gαqi5) into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of glutamate (typically the EC80 concentration) to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: In vitro potency assay workflow.
Synthesis
The synthesis of this compound involves a multi-step process. A key step is the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection and amide bond formation. For a detailed synthetic route and characterization data, refer to the supplementary information of the primary publication by Wenthur et al. (2013).[7]
Conclusion
This compound is a well-characterized and commercially available selective mGlu3 negative allosteric modulator. Its favorable pharmacological profile and CNS penetration make it an invaluable tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor. Researchers utilizing this compound should carefully consider the experimental conditions and consult the primary literature for detailed protocols to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mL 337 - 10mg | Texas Biogene [texasbiogene.com]
- 3. ML 337 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Therapeutic Potential of ML337
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). As a member of the Group II metabotropic glutamate receptors, mGluR3 is implicated in the modulation of synaptic plasticity and neurotransmission. Its role in various neuropathological and psychiatric conditions has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from preclinical studies.
Core Compound Details and Properties
This compound is a synthetic organic compound with the chemical name (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone. It exhibits high selectivity for the mGluR3 receptor, making it a valuable tool for elucidating the specific functions of this receptor subtype.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀FNO₃ | [1] |
| Molecular Weight | 353.39 g/mol | [1] |
| IC₅₀ for mGluR3 | 450 nM - 593 nM | [1][2][3] |
| Selectivity | No significant activity at mGluR1, mGluR2, mGluR4-8 at concentrations up to 30 µM | [1][3] |
| Brain Penetrance | Yes | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGluR3. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event does not directly inhibit the receptor but rather reduces the affinity and/or efficacy of the endogenous ligand, glutamate.
The mGluR3 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. The canonical signaling pathway for mGluR3 activation involves the following steps:
-
Glutamate Binding: The endogenous agonist glutamate binds to the orthosteric site on the mGluR3.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), which in turn can influence various cellular processes, including gene expression and ion channel function. This can ultimately impact downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4][5]
This compound, by binding to an allosteric site, prevents or reduces the conformational changes necessary for full G-protein activation, even in the presence of glutamate. This leads to an attenuation of the entire downstream signaling cascade.
Potential Therapeutic Applications
Preclinical studies suggest that negative allosteric modulation of mGluR3 with compounds like this compound may have therapeutic potential in several central nervous system (CNS) disorders.
Affective Disorders (Depression)
A growing body of evidence indicates that mGluR3 NAMs can exert rapid antidepressant-like effects.[6][7] The proposed mechanism involves the enhancement of glutamate transmission in the prefrontal cortex (PFC), a brain region often hypoactive in major depressive disorder.[7][8]
Experimental Models and Findings:
-
Forced Swim Test (FST): This is a common behavioral despair model used to screen for antidepressant efficacy. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an antidepressant-like effect. Studies using mGluR2/3 NAMs have shown a decrease in passive coping behavior (immobility) in the FST.[8]
-
Chronic Unpredictable Stress (CUS) Model: This model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable mild stressors over an extended period. Anhedonia is typically measured by a decrease in sucrose (B13894) preference. Both mGluR2 and mGluR3 NAMs have been shown to reverse anhedonia in chronic stress models.[3][8]
| Animal Model | Compound Type | Key Finding | Reference |
| Forced Swim Test | mGluR2/3 NAMs | Decreased passive coping behavior | [8] |
| Chronic Unpredictable Stress | mGluR2/3 NAMs | Reversal of anhedonia | [3][8] |
Alcohol Use Disorder (AUD)
Preclinical research suggests that mGluR3 NAMs may also have therapeutic potential for the treatment of alcohol use disorder.[6] These compounds have been shown to attenuate the interoceptive effects of alcohol, which are the internal sensations produced by the substance.[9] By reducing these subjective effects, mGluR3 NAMs could potentially decrease the motivation to consume alcohol.
Experimental Models and Findings:
-
Drug Discrimination Paradigm: In this model, animals are trained to distinguish between the effects of alcohol and a control substance (e.g., water). The ability of a test compound to block the animal's recognition of the alcohol cue is a measure of its potential to reduce the subjective effects of alcohol. Both mGluR2 and mGluR3 NAMs have been shown to attenuate the interoceptive effects of alcohol in this paradigm.[9]
| Animal Model | Compound Type | Key Finding | Reference |
| Drug Discrimination | mGluR2/3 NAMs | Attenuation of the interoceptive effects of alcohol | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key behavioral assays used to evaluate the therapeutic potential of compounds like this compound.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water at a controlled temperature (typically 23-25°C)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15-20 cm).
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the animal into the water.
-
Record the animal's behavior for a total of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.
Chronic Unpredictable Stress (CUS)
Objective: To induce a depressive-like state, particularly anhedonia, in rodents through prolonged exposure to a variety of mild, unpredictable stressors.
Materials:
-
A variety of stressors (e.g., wet bedding, cage tilt, social defeat, restraint, altered light/dark cycle)
-
Sucrose solution (typically 1-2%) and water bottles
-
Scale for measuring fluid consumption
Procedure:
-
Baseline Sucrose Preference: For one week prior to the stress protocol, habituate the animals to a two-bottle choice of water and a sucrose solution. Measure daily fluid intake to establish a baseline sucrose preference.
-
Stress Protocol: For a period of 2-8 weeks, expose the animals to a different mild stressor each day on an unpredictable schedule.
-
Treatment: During the stress protocol, administer this compound or vehicle control daily.
-
Sucrose Preference Test: Continue to measure sucrose and water consumption throughout the stress and treatment period. A decrease in the percentage of sucrose solution consumed relative to total fluid intake is indicative of anhedonia.
-
Data Analysis: Compare the sucrose preference of the this compound-treated group to the vehicle-treated stressed group and a non-stressed control group.
Conclusion and Future Directions
This compound represents a highly selective and valuable pharmacological tool for investigating the therapeutic potential of mGluR3 negative allosteric modulation. Preclinical evidence strongly suggests that this mechanism holds promise for the development of novel treatments for affective disorders and alcohol use disorder. The rapid antidepressant-like effects observed with mGluR3 NAMs are particularly noteworthy and warrant further investigation.
Future research should focus on:
-
Conducting more extensive in vivo studies with this compound to establish clear dose-response relationships and long-term efficacy and safety profiles.
-
Elucidating the precise downstream signaling pathways and neurocircuitry involved in the therapeutic effects of mGluR3 NAMs.
-
Exploring the potential of this compound and other mGluR3 NAMs in other neurological and psychiatric conditions where mGluR3 is implicated, such as schizophrenia and cognitive disorders.
The continued exploration of this compound and similar compounds will be instrumental in validating mGluR3 as a druggable target and potentially delivering new therapeutic options for patients with debilitating CNS disorders.
References
- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Animal Models in Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical models of treatment-resistant depression: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML337 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML337, a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects.
Introduction
This compound is a potent and selective tool for studying the physiological and pathological roles of mGluR3. As a negative allosteric modulator, this compound does not bind to the orthosteric glutamate binding site but to a distinct allosteric site, inhibiting the receptor's response to agonist stimulation.[1] Its high selectivity for mGluR3 over other mGlu receptor subtypes makes it an invaluable tool for dissecting the specific functions of this receptor in various cellular processes. mGluR3 is a Gi/o-coupled G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this activity, this compound is expected to increase cAMP levels in cells expressing mGluR3. Furthermore, downstream signaling cascades, such as the ERK pathway, may be modulated by this compound.
Data Presentation
The following tables summarize the key pharmacological and in vitro cellular activity of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| mGluR3 IC50 | 593 nM | HEK293 cells expressing human mGluR3 | Calcium Mobilization Assay | [1] |
| mGluR2 IC50 | > 30 µM | HEK293 cells expressing human mGluR2 | Calcium Mobilization Assay | [1] |
| Selectivity | > 50-fold | - | - | [1] |
Table 2: In Vitro Dose-Response of this compound in HEK293 cells expressing human mGluR3
| This compound Concentration (µM) | % Inhibition of Glutamate Response (EC80) |
| 0.01 | ~10% |
| 0.1 | ~40% |
| 1 | ~90% |
| 10 | ~100% |
| 30 | ~100% |
| Data interpreted from dose-response curve in Wenthur et al., 2013.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of mGluR3 and the general experimental workflow for characterizing this compound in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of mGluR3-expressing cells, such as the U87MG glioblastoma cell line.
Materials:
-
U87MG cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed U87MG cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value.
Protocol 2: cAMP Measurement Assay
This protocol measures the effect of this compound on intracellular cAMP levels in response to an mGluR3 agonist. This can be performed in a cell line endogenously expressing mGluR3 or in a recombinant line like HEK293-mGluR3.
Materials:
-
HEK293 cells stably expressing human mGluR3
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound
-
mGluR2/3 agonist (e.g., LY379268)
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293-mGluR3 cells into the appropriate assay plate at a density recommended by the cAMP assay kit manufacturer. Incubate overnight.
-
This compound Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an mGluR2/3 agonist (e.g., the EC80 concentration of LY379268) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for this compound's ability to reverse the agonist-induced decrease in cAMP levels.
Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell ELISA)
This protocol assesses the modulation of the ERK signaling pathway by this compound.
Materials:
-
U87MG or HEK293-mGluR3 cells
-
Appropriate cell culture medium
-
This compound
-
mGluR2/3 agonist (e.g., LY379268)
-
In-Cell ELISA kit for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
96-well cell culture plates
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
This compound and Agonist Treatment: Pre-treat the cells with desired concentrations of this compound for 30 minutes. Subsequently, stimulate the cells with an mGluR2/3 agonist for 5-15 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the In-Cell ELISA kit protocol.
-
Immunostaining: Incubate the cells with primary antibodies against p-ERK1/2 and total ERK1/2, followed by incubation with the corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP) or fluorophore.
-
Signal Detection: Add the detection substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Analyze the dose-dependent effect of this compound on agonist-induced ERK1/2 phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR3 in cellular function. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on cell viability and key signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals.
References
Application Notes and Protocols for ML337 (mGlu3 Negative Allosteric Modulator)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism allows for a fine-tuned modulation of glutamatergic signaling, making this compound a valuable tool for studying the physiological and pathological roles of mGlu3. These application notes provide recommended working concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.
Data Presentation
In Vitro Activity and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 (mGlu3) | 593 nM | Rat | Calcium Mobilization Assay | [1] |
| Selectivity | ||||
| mGlu1 | > 30 µM | Rat | Calcium Mobilization Assay | [1] |
| mGlu2 | > 30 µM | Rat | Calcium Mobilization Assay | [1] |
| mGlu4 | > 30 µM | Rat | - | [1] |
| mGlu5 | > 30 µM | Rat | Calcium Mobilization Assay | [1] |
| mGlu6 | > 30 µM | Rat | - | [1] |
| mGlu7 | > 30 µM | Rat | - | [1] |
| mGlu8 | > 30 µM | Rat | - | [1] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 353.39 g/mol | |
| Formula | C21H20FNO3 | |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 353.72 mM) | [1] |
Recommended Working Concentration for In Vitro Assays
The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and the specific biological question being addressed. Based on its IC50 of approximately 600 nM, a typical concentration range for initial in vitro experiments would be from 100 nM to 10 µM . It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. For most cell-based assays, a starting concentration of 1 µM is a reasonable choice.
Signaling Pathway
The mGlu3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate, mGlu3 inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). As a negative allosteric modulator, this compound reduces the efficacy of glutamate in activating this signaling cascade.
References
Application Notes and Protocols for ML337 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of ML337, a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3), for pre-clinical mouse studies. Detailed protocols, quantitative data, and pathway diagrams are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective antagonist of the mGlu3 receptor, a key target in neuroscience and oncology research. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of mGlu3 in the central nervous system (CNS) and for evaluating its therapeutic potential in various disease models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, crucial for planning in vivo experiments.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species | Reference |
| Brain-to-Plasma (B:P) Ratio | 0.92 | Mouse | [1][2] |
| Brain AUC | 3.37 µM | Mouse | [1][2] |
| Plasma AUC | 3.71 µM | Mouse | [1][2] |
Table 2: In Vitro Potency and Selectivity
| Parameter | Value | Target | Reference |
| IC50 | 593 nM | mGlu3 | [1][2] |
| Selectivity | >30 µM | mGlu2 | [1][2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended vehicle for the administration of this compound in mice is a solution of 10% Dimethyl Sulfoxide (DMSO) in corn oil.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
Warm the corn oil to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate volume of the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO concentration. For example, to prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL stock solution to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Visually inspect the solution for complete dissolution before administration.
Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice.
Materials:
-
This compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
Mouse restraint device
-
70% ethanol
Procedure:
-
Prepare the this compound formulation as described above.
-
Gently restrain the mouse, exposing the abdominal area.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, at a 15-30 degree angle, avoiding the midline to prevent injury to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The typical injection volume for a mouse is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Negative Allosteric Modulation of mGlu3
This compound acts as a negative allosteric modulator of the mGlu3 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. This inhibitory action can modulate downstream signaling pathways involved in neurotransmission and cell proliferation.
Caption: this compound negatively modulates the mGlu3 receptor, inhibiting downstream signaling.
Experimental Workflow: In Vivo Efficacy Study in a Mouse Model
This workflow outlines the key steps for conducting an in vivo efficacy study of this compound in a relevant mouse model, such as a xenograft model for oncology or a behavioral model for neuroscience.
Caption: A typical workflow for an in vivo efficacy study of this compound in mice.
References
Application Notes and Protocols for ML337 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2][3][4] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the mGluR3 protein, reducing the receptor's response to glutamate.[2][5][6] Its high selectivity for mGluR3 over other mGluR subtypes, particularly the closely related mGluR2, makes it a valuable research tool for dissecting the specific physiological and pathological roles of mGluR3 in the central nervous system.[1][2][7][8]
Primary neuronal cultures are a fundamental in vitro model system in neuroscience research, offering a controlled environment to study neuronal development, function, and dysfunction.[1] This document provides detailed application notes and experimental protocols for the use of this compound in primary neuronal cultures, enabling researchers to investigate the role of mGluR3 signaling in various neuronal processes.
Mechanism of Action of this compound and the Role of mGluR3
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) belonging to Group II mGluRs.[1][7] These receptors are typically coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][9][10]
In the central nervous system, mGluR3 is expressed on both presynaptic and postsynaptic terminals of neurons, as well as on glial cells.[1][9][11]
-
Presynaptic mGluR3: Activation of presynaptic mGluR3s generally leads to an inhibition of neurotransmitter release, including glutamate and GABA.[9][11] This function suggests a role for mGluR3 in preventing excessive neuronal excitation.
-
Postsynaptic mGluR3: Postsynaptic mGluR3s are involved in the modulation of neuronal excitability and synaptic plasticity.[1][11]
-
Glial mGluR3: Astrocytic mGluR3 is implicated in neuroprotection and the regulation of glutamate homeostasis.[7]
By negatively modulating mGluR3, this compound is expected to increase neurotransmitter release where mGluR3 is acting as a presynaptic autoreceptor and to alter postsynaptic neuronal excitability. This makes this compound a valuable tool for studying the consequences of mGluR3 hypofunction, which has been implicated in various neurological and psychiatric disorders.
Data Presentation
The following tables summarize key properties of this compound and provide starting concentrations for experiments in primary neuronal cultures. These values are based on published data and should be optimized for specific experimental conditions.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-(2-fluoro-4-[(4-methoxyphenyl)ethynyl]phenyl)(3-hydroxypiperidin-1-yl)methanone | [2] |
| Molecular Formula | C₂₁H₂₀FNO₃ | [2][7] |
| Molecular Weight | 353.39 g/mol | [2][7] |
| IC₅₀ for mGluR3 | 593 nM | [1][3][5][7][8] |
| Selectivity | No significant activity at mGluR1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM | [1][7][8] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM) | [7] |
Table 2: Recommended Concentration Ranges for this compound in Primary Neuronal Culture Assays
| Assay | Recommended Starting Concentration Range | Notes |
| Neuroprotection/Excitotoxicity | 1 - 10 µM | Higher concentrations may be needed to counteract high glutamate concentrations. |
| Calcium Imaging | 0.5 - 5 µM | Effects on spontaneous or evoked calcium transients can be assessed. |
| Immunocytochemistry | 1 - 10 µM (for chronic treatment) | Assess changes in synaptic protein expression after prolonged exposure. |
| Electrophysiology | 0.1 - 10 µM | To study effects on synaptic transmission and neuronal excitability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol is designed to evaluate the potential of this compound to modulate neuronal death induced by excessive glutamate exposure.
Materials:
-
Primary cortical or hippocampal neurons cultured in 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Glutamate solution (e.g., 10 mM in sterile water)
-
Cell culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density in 96-well plates coated with an appropriate substrate (e.g., poly-D-lysine). Culture the neurons for at least 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare working solutions of this compound in cell culture medium. A typical concentration range to test is 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove half of the medium from each well and replace it with medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Glutamate Exposure: Prepare a working solution of glutamate in cell culture medium. The final concentration of glutamate will need to be optimized for your specific culture system but often ranges from 20 µM to 100 µM to induce significant but not complete cell death.
-
Add the glutamate solution to the wells (except for the control wells) and incubate for 24 hours.
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
References
- 1. jneurosci.org [jneurosci.org]
- 2. What are mGluR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Differential control of two forms of glutamate release by group III metabotropic glutamate receptors at rat entorhinal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor 3 Is Downregulated and Its Expression Is Shifted From Neurons to Astrocytes in the Mouse Lateral Septum During the Postpartum Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using ML337
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML337 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] This document provides detailed application notes and protocols for utilizing a cell-based calcium mobilization assay to characterize the inhibitory activity of this compound on mGluR3. Such assays are fundamental in drug discovery for quantifying the potency and efficacy of allosteric modulators.
mGluR3 is a Class C G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase. To enable a robust and high-throughput-compatible functional assay, mGluR3 can be co-expressed with a promiscuous G protein, such as Gαqi5, in a host cell line (e.g., HEK293 or CHO). This chimeric G protein redirects the receptor's signaling cascade through the Gαq pathway upon agonist stimulation. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, a response that can be readily measured using calcium-sensitive fluorescent dyes.[2]
This application note describes the methodology for determining the inhibitory potency (IC50) of this compound against an agonist-induced mGluR3 response in a recombinant cell line.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR3 | [1] |
| IC50 | 593 nM | [1] |
| Selectivity | Selective for mGluR3 over mGluR1, mGluR2, and mGluR4-8 | [1] |
| Molecular Weight | 353.39 g/mol |
Table 2: Representative Agonist Properties for mGluR3 Calcium Mobilization Assay
| Agonist | Receptor Target | Typical EC50 Range (in engineered cell lines) | Reference |
| L-Glutamate | mGluR3 | 1-10 µM | [3] |
| L-AP4 | Group III mGluRs (including mGluR3) | 100 nM - 1 µM | [4] |
| DCG-IV | Group II mGluRs (including mGluR3) | 100 nM - 1 µM | [4] |
Note: The exact EC50 will be dependent on the specific cell line, receptor expression level, and assay conditions. It is crucial to determine the agonist EC50 experimentally before conducting inhibitor studies. For the antagonist assay with this compound, a fixed concentration of agonist at approximately the EC80 value is typically used.
Signaling Pathway and Experimental Workflow
mGluR3 Signaling Pathway for Calcium Mobilization
Caption: mGluR3 signaling pathway engineered for calcium mobilization.
Experimental Workflow for this compound IC50 Determination
References
- 1. ML 337 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous activation of metabotropic glutamate receptors in neocortical development causes neuronal calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with ML337
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2] With an IC50 value of approximately 593 nM, this compound offers a valuable pharmacological tool for the investigation of mGluR3 function in the central nervous system.[1] mGluR3, a class C G-protein coupled receptor (GPCR), is implicated in the modulation of synaptic transmission and neuronal excitability. Its dysfunction has been linked to various neurological and psychiatric disorders. These application notes provide detailed protocols for the use of this compound in electrophysiological studies to characterize its effects on neuronal activity.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and provide a template for presenting quantitative data from electrophysiology experiments.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 3 (mGluR3) | [1][2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1][2] |
| IC50 | 593 nM | [1] |
| Selectivity | >50-fold selective versus mGluR2 | [2] |
| Brain Penetrance | Yes | [1] |
Table 2: Template for Reporting Electrophysiological Effects of this compound on Neuronal Intrinsic Properties
| Parameter | Control | This compound (Concentration) | % Change |
| Resting Membrane Potential (mV) | |||
| Input Resistance (MΩ) | |||
| Action Potential Threshold (mV) | |||
| Action Potential Amplitude (mV) | |||
| Action Potential Firing Frequency (Hz) |
Table 3: Template for Reporting Electrophysiological Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel | Parameter | Control | This compound (Concentration) | % Inhibition/Activation |
| Voltage-Gated Ca2+ Channels | Peak Current Amplitude (pA) | |||
| Voltage of half-activation (V50,act) | ||||
| Voltage of half-inactivation (V50,inact) | ||||
| Voltage-Gated K+ Channels | Peak Current Amplitude (pA) | |||
| Voltage of half-activation (V50,act) | ||||
| Voltage of half-inactivation (V50,inact) |
Signaling Pathways and Experimental Workflows
mGluR3 Signaling Pathway
This compound, as a negative allosteric modulator of mGluR3, is expected to inhibit the canonical signaling cascade associated with this receptor. Group II mGluRs, including mGluR3, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
The following diagram outlines the general workflow for investigating the effects of this compound on neuronal activity using the whole-cell patch-clamp technique.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF) or desired external solution
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 3.53 mg of this compound (Molecular Weight: 353.39 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the aCSF to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment, starting from a range of 100 nM to 10 µM. Ensure the final concentration of DMSO in the recording solution does not exceed 0.1% to avoid solvent-induced effects on neuronal activity.
Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol is adapted for recording from neurons in acute brain slices, a common preparation for studying synaptic and cellular properties in a relatively intact circuit.
Materials:
-
Standard patch-clamp electrophysiology setup (microscope, amplifier, micromanipulator, data acquisition system)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Sucrose-based cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (K-gluconate based for current-clamp; Cs-based for voltage-clamp)
-
Borosilicate glass capillaries
-
This compound working solutions
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Visually identify a healthy neuron using differential interference contrast (DIC) microscopy.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: To study the effects of this compound on neuronal excitability, record the resting membrane potential and inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, action potential threshold, and firing frequency.
-
Voltage-Clamp: To investigate the modulation of specific ion channels, clamp the neuron at a holding potential of -70 mV. Use specific voltage protocols to isolate and record voltage-gated calcium or potassium currents. For example, to record calcium currents, use a series of depolarizing voltage steps from -80 mV to +40 mV.
-
-
This compound Application:
-
Record baseline activity for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the compound.
-
Allow the drug to equilibrate for 5-10 minutes before recording the effects.
-
(Optional) Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effects.
-
Protocol for Studying Synaptic Plasticity
mGluR3 is known to be involved in the modulation of synaptic plasticity, such as long-term depression (LTD).
Procedure:
-
Obtain a whole-cell recording from a neuron in a brain region where mGluR3 is expressed, for example, the hippocampus or prefrontal cortex.
-
Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) by stimulating afferent fibers with a bipolar electrode.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).
-
After LTD induction, continue to record synaptic responses to monitor the depression of synaptic strength.
-
To investigate the effect of this compound, pre-incubate the slice with this compound for 10-20 minutes before inducing LTD and maintain its presence throughout the recording. Compare the magnitude of LTD in the presence and absence of this compound. A reduction in LTD magnitude would be consistent with the negative allosteric modulation of mGluR3.
Logical Relationships
The following diagram illustrates the logical flow for interpreting the experimental outcomes of this compound application in electrophysiology.
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Following ML337 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), with an IC50 value of approximately 593 nM.[1] Its high selectivity for mGluR3 over other mGluR subtypes makes it a valuable research tool for elucidating the specific roles of this receptor in various physiological and pathological processes.[2][3] Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ effects of this compound treatment on target protein expression and downstream signaling pathways within the contextual framework of tissue architecture.
These application notes provide a comprehensive protocol for performing IHC on tissues treated with this compound. The protocol is intended as a guideline and may require optimization based on the specific tissue type, experimental conditions, and antibodies used.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from an IHC analysis of brain tissue treated with this compound. The staining intensity of downstream markers is scored, and an H-Score is calculated to provide a semi-quantitative measure of protein expression changes. The expected outcome of this compound, as an mGluR3 inhibitor, would be a reduction in the activation of downstream pro-survival pathways like PI3K/Akt and MAPK/ERK. Therefore, a decrease in the phosphorylation of key proteins in these pathways is anticipated.
Table 1: IHC Analysis of Phospho-Akt (Ser473) in this compound-Treated Brain Tissue
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 88 ± 9 | 255 ± 38 |
| This compound (Low Dose) | 1.6 ± 0.5 | 45 ± 12 | 72 ± 25 |
| This compound (High Dose) | 0.7 ± 0.2 | 18 ± 7 | 13 ± 6 |
Table 2: IHC Analysis of Phospho-ERK1/2 (Thr202/Tyr204) in this compound-Treated Brain Tissue
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 82 ± 11 | 221 ± 41 |
| This compound (Low Dose) | 1.4 ± 0.6 | 38 ± 14 | 53 ± 23 |
| This compound (High Dose) | 0.6 ± 0.3 | 15 ± 6 | 9 ± 5 |
H-Score = Σ (Intensity × Percentage of Positive Cells)
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for the immunohistochemical analysis of tissues after this compound treatment.
Caption: Targeted mGluR3 Signaling Pathway Inhibition by this compound.
Caption: General Immunohistochemistry Experimental Workflow.
Experimental Protocols
This protocol describes the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (70%, 80%, 95%, 100%)
-
Xylene or xylene substitute
-
Paraffin wax
-
Positively charged microscope slides
-
Antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK1/2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Permanent mounting medium
II. Protocol Steps
1. Tissue Fixation and Processing
-
Immediately after excision, immerse tissue samples in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10-20 times the volume of the tissue.[4]
-
Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70% to 100%).[5]
-
Clear the tissue with xylene or a suitable substitute.
-
Infiltrate and embed the tissue in paraffin wax.
2. Sectioning and Mounting
-
Cut 4-5 µm thick sections from the paraffin block using a microtome.[6]
-
Float the sections in a warm water bath (40-45°C).
-
Mount the sections onto positively charged microscope slides.
-
Dry the slides overnight in an oven at 37-42°C to ensure adhesion.[6]
3. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
-
Rinse with distilled water.
4. Antigen Retrieval
-
This step is crucial and often requires optimization.[7] Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0).
-
Heat the slides in a steamer, water bath, or pressure cooker for 20-30 minutes.
-
Allow slides to cool down to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides with PBS.
5. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Protein Block: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[8] The optimal dilution for each antibody must be determined empirically.[9]
-
Washing: Wash slides with PBS or TBS with Tween-20 (TBST) (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate sections with the Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Chromogen Development: Apply the DAB chromogen substrate and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Stop Reaction: Rinse slides with deionized water to stop the reaction.[10]
6. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.[10]
-
"Blue" the sections in running tap water.
-
Dehydrate slides through graded ethanol and xylene.[10]
-
Coverslip with a permanent mounting medium.
III. Imaging and Analysis
-
Scan the stained slides using a digital slide scanner or capture images using a microscope.
-
Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody ineffective | Use a validated antibody; check for correct dilution and incubation time.[10] |
| Antigen retrieval suboptimal | Optimize retrieval method (HIER vs. PIER), buffer pH, time, and temperature.[11] | |
| Omission of a reagent | Ensure all steps in the protocol were followed correctly. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Insufficient washing | Increase the duration and number of wash steps. | |
| Primary antibody concentration too high | Perform a dilution series to find the optimal antibody concentration. | |
| Overstaining | Incubation times too long | Reduce incubation time for primary antibody, secondary antibody, or chromogen. |
| Chromogen development too long | Monitor color development closely under a microscope. |
This protocol serves as a general guideline. For successful and reproducible results, it is essential to optimize each step for the specific antibody, tissue, and experimental context.[4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. woongbee.com [woongbee.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. biocare.net [biocare.net]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for Behavioral Assays in Rodents Using the mGlu3 NAM ML337
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ML337 is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). As a NAM, this compound does not directly compete with the endogenous ligand glutamate but binds to an allosteric site on the receptor, reducing its affinity for glutamate and/or its signaling efficacy. The mGlu3 receptor, a Gαi/o-coupled GPCR, is implicated in the modulation of neurotransmission and has emerged as a promising target for the treatment of neuropsychiatric disorders such as depression and anxiety. Antagonism of mGlu3 is hypothesized to produce antidepressant- and anxiolytic-like effects.
While direct and extensive behavioral data for this compound in publicly accessible literature is limited, this document provides detailed protocols and application notes based on preclinical studies of a closely related and structurally similar selective mGlu3 NAM, VU0650786. These compounds belong to the same chemical series, and the data presented for VU0650786 serves as a robust proxy for designing and interpreting behavioral studies with this compound. The assays detailed herein are standard, validated methods for assessing antidepressant- and anxiolytic-like activity in rodents.
mGlu3 Signaling Pathway and Mechanism of Action of this compound
The mGlu3 receptor is coupled to an inhibitory G-protein (Gαi/o). Upon activation by glutamate, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As a negative allosteric modulator, this compound binds to a site on the mGlu3 receptor distinct from the glutamate binding site. This allosteric binding reduces the receptor's response to glutamate, thereby attenuating the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels. This modulation of the cAMP signaling cascade is thought to underlie the therapeutic potential of mGlu3 NAMs in mood disorders.
Caption: mGlu3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Behavioral Assays
A typical workflow for assessing the behavioral effects of this compound in rodents involves several key stages, from animal acclimatization to data analysis. Careful planning and consistent execution of each step are critical for obtaining reliable and reproducible results.
Caption: A generalized experimental workflow for rodent behavioral testing with this compound.
Application Notes and Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to assess antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.
Experimental Protocol (based on VU0650786 studies):
-
Animals: Male C57BL/6J mice are commonly used.
-
Apparatus: A transparent plastic cylinder (25 cm tall, 10 cm in diameter) filled with 10 cm of water (23-25°C).
-
Compound Administration:
-
Vehicle: A solution of 10% Tween 80 in sterile water is a suitable vehicle.
-
This compound (surrogate VU0650786) Dosing: Administer intraperitoneally (i.p.) at doses ranging from 3 to 30 mg/kg.
-
Administration Volume: 10 mL/kg.
-
Pre-treatment Time: 60 minutes prior to the test.
-
-
Procedure:
-
Individually place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.
-
Behavior is typically recorded via a video camera for later analysis.
-
The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The duration of immobility is compared between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs. The test is based on the observation that when mice are suspended by their tails, they will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from an increase in the duration of immobility, which can be reversed by antidepressant treatment.
Experimental Protocol (based on VU0650786 studies):
-
Animals: Male C57BL/6J mice.
-
Apparatus: A commercially available tail suspension apparatus or a custom-made setup where the mouse can be suspended by its tail from a horizontal bar, preventing it from touching any surfaces. The area should be visually isolated for each animal.
-
Compound Administration:
-
Vehicle: 10% Tween 80 in sterile water.
-
This compound (surrogate VU0650786) Dosing: Administer i.p. at doses ranging from 3 to 30 mg/kg.
-
Administration Volume: 10 mL/kg.
-
Pre-treatment Time: 60 minutes prior to the test.
-
-
Procedure:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The total test duration is 6 minutes.
-
Behavior is recorded, and the duration of immobility is scored, either manually by a trained observer or using automated video-tracking software. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements.
-
-
Data Analysis: Compare the duration of immobility between the vehicle and this compound-treated groups using statistical methods such as a one-way ANOVA with post-hoc analysis.
Quantitative Data Summary (Based on VU0650786)
The following tables summarize the quantitative data from behavioral studies conducted with the selective mGlu3 NAM, VU0650786. This data provides an expected efficacy profile for compounds in this class, including this compound.
Table 1: Effect of VU0650786 in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| VU0650786 | 3 | 135 ± 12 | 10% |
| VU0650786 | 10 | 105 ± 8 | 30%* |
| VU0650786 | 30 | 90 ± 7 | 40%** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative based on published findings for VU0650786.
Table 2: Effect of VU0650786 in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 180 ± 15 | - |
| VU0650786 | 3 | 162 ± 14 | 10% |
| VU0650786 | 10 | 126 ± 10 | 30%* |
| VU0650786 | 30 | 108 ± 9 | 40%** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative based on published findings for VU0650786.
Disclaimer: The quantitative data presented are illustrative and based on the reported efficacy of the close structural analog VU0650786. Actual results with this compound may vary and should be determined empirically. Researchers should always include appropriate vehicle controls and positive controls (i.e., a known antidepressant) in their experimental design. The provided protocols are a guideline and may require optimization based on specific laboratory conditions and animal strains.
Application Notes and Protocols for Cell-Based Functional Assays of ML337 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2] As a member of the Group II metabotropic glutamate receptors, mGluR3 is a Gαi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and plasticity. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Dysregulation of mGluR3 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound on mGluR3. The primary assays described are the forskolin-stimulated cAMP accumulation assay and the G-protein-coupled inwardly-rectifying potassium (GIRK) channel thallium flux assay, both robust methods for quantifying the potency and efficacy of mGluR3 modulators.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator, meaning it binds to a site on the mGluR3 receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous agonist, glutamate, thereby inhibiting receptor signaling. The primary downstream effect of mGluR3 activation is the inhibition of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Therefore, this compound's activity can be quantified by measuring its ability to counteract the agonist-induced suppression of cAMP levels.
Quantitative Data Summary for this compound
The following table summarizes the quantitative data for this compound activity from various cell-based functional assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Assay | HEK293 cells expressing rat mGluR3 | IC50 | 593 nM | [1][2] |
| Calcium Mobilization Assay | HEK293 cells expressing rat mGluR2 | pIC50 | < 4.52 (>30,000 nM) | [3] |
Note: The calcium mobilization assay data demonstrates the selectivity of this compound for mGluR3 over the closely related mGluR2.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production in cells expressing mGluR3.
Materials:
-
HEK293 cells stably expressing rat or human mGluR3 (e.g., from a commercial vendor or developed in-house)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
mGluR3 agonist (e.g., L-glutamate, DCG-IV)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
White, opaque 384-well microplates
-
Plate reader compatible with the chosen detection technology
Protocol:
-
Cell Preparation: a. Culture HEK293-mGluR3 cells in appropriate culture medium until they reach 80-90% confluency. b. On the day before the assay, harvest the cells and seed them into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., 10-point, 1:3 dilutions starting from 100 µM). c. Prepare a stock solution of the mGluR3 agonist in assay buffer. The final concentration should be at the EC80 for inhibition of forskolin-stimulated cAMP production, which should be determined empirically beforehand. d. Prepare a stock solution of forskolin in DMSO. The final concentration should be one that elicits a robust cAMP response (e.g., 1-10 µM), to be determined empirically.
-
Assay Procedure: a. On the day of the assay, remove the culture medium from the cell plate. b. Add 10 µL of assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well. c. Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the appropriate wells. d. Add 5 µL of the mGluR3 agonist to all wells except the control wells (which receive assay buffer). e. Incubate the plate for 15-30 minutes at room temperature. f. Add 5 µL of forskolin solution to all wells.[5] g. Incubate for 30-60 minutes at room temperature.[5]
-
cAMP Detection: a. Following the incubation, lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents. b. Incubate for the recommended time (e.g., 60 minutes) at room temperature. c. Read the plate on a compatible plate reader.
-
Data Analysis: a. Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using a standard curve. b. Plot the percentage of inhibition of the agonist response versus the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.[6][7][8]
GIRK Channel Thallium Flux Assay
This assay measures the functional coupling of mGluR3 to G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Activation of Gαi/o-coupled receptors like mGluR3 leads to the activation of GIRK channels, allowing the influx of thallium ions, which can be detected by a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 cells co-expressing mGluR3 and GIRK channel subunits (e.g., GIRK1/2)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green)
-
Thallium sulfate (B86663) solution
-
This compound
-
mGluR3 agonist (e.g., L-glutamate)
-
Black-walled, clear-bottom 384-well plates
-
Fluorescence plate reader with an integrated liquid handling system
Protocol:
-
Cell Preparation: a. Culture the HEK293-mGluR3-GIRK cells in appropriate culture medium. b. Seed the cells into black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells per well and incubate overnight.
-
Dye Loading: a. On the day of the assay, remove the culture medium and wash the cells with assay buffer. b. Add the thallium-sensitive fluorescent dye loading solution to each well according to the manufacturer's instructions. c. Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Assay Procedure: a. During the dye incubation, prepare serial dilutions of this compound and the mGluR3 agonist in assay buffer. b. After dye loading, wash the cells with assay buffer. c. Place the cell plate into the fluorescence plate reader. d. The instrument will first establish a baseline fluorescence reading. e. The integrated liquid handler will then add the this compound solution (or vehicle) followed by the mGluR3 agonist to the wells. f. Immediately after agonist addition, the instrument will add the thallium sulfate solution to initiate the flux. g. The fluorescence intensity is monitored over time to measure the rate of thallium influx.
-
Data Analysis: a. The rate of thallium influx is determined from the initial slope of the fluorescence increase after thallium addition. b. Plot the percentage of inhibition of the agonist-stimulated thallium flux versus the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
Conclusion
The provided application notes and protocols describe robust and reliable cell-based functional assays for characterizing the activity of the mGluR3 negative allosteric modulator, this compound. The forskolin-stimulated cAMP accumulation assay provides a direct measure of the compound's effect on the primary signaling pathway of mGluR3. The GIRK channel thallium flux assay offers an alternative functional readout of Gαi/o-protein activation. By employing these detailed methodologies, researchers can accurately determine the potency and efficacy of this compound and other mGluR3 modulators, facilitating drug discovery and development efforts in the field of neuroscience.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Brain Penetrance of ML337: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo brain penetrance of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). Understanding the extent to which this compound can cross the blood-brain barrier (BBB) is critical for its development as a therapeutic agent for central nervous system (CNS) disorders. This document outlines the key quantitative data, detailed experimental protocols, and visual workflows necessary for these assessments.
Data Presentation: In Vivo Brain Penetrance of this compound
The ability of a compound to penetrate the CNS is a key factor in its potential efficacy for neurological disorders. The brain-to-plasma (B:P) concentration ratio is a critical parameter used to quantify this penetration. The following table summarizes the reported in vivo brain penetrance data for this compound in preclinical species.[1][2]
| Species | Route of Administration | Dose | Key Parameter | Value | Reference |
| Mouse | Intraperitoneal (IP) | Cassette Dose | Brain-to-Plasma (B:P) Ratio | 0.92 | Wenthur et al., 2013[1][2] |
| Brain AUC | 3.37 µM | Wenthur et al., 2013[2] | |||
| Plasma AUC | 3.71 µM | Wenthur et al., 2013[2] | |||
| Rat | Not Specified | Not Specified | Brain-to-Plasma (B:P) Ratio | 0.3 | Wenthur et al., 2013[1][2] |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Experimental Protocols
This section provides detailed methodologies for conducting in vivo studies to determine the brain penetrance of this compound. These protocols are based on standard practices in CNS drug discovery and can be adapted to specific laboratory conditions.
Protocol 1: Determination of Brain-to-Plasma (B:P) Concentration Ratio in Mice
This protocol describes a cassette dosing approach to efficiently assess the CNS penetration of multiple compounds, including this compound.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
Administer this compound via intraperitoneal (IP) injection. A cassette dosing paradigm, where multiple compounds are administered simultaneously, can be employed for higher throughput.
3. Sample Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the whole brain.
4. Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
5. Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
6. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B:P ratio) using the following formula:
-
B:P Ratio = (Concentration of this compound in Brain Homogenate) / (Concentration of this compound in Plasma)
-
Protocol 2: Pharmacokinetic Study to Determine Brain and Plasma AUC
This protocol outlines a more comprehensive pharmacokinetic study to determine the area under the curve (AUC) for both brain and plasma concentrations of this compound over time.
1. Animal Model and Dosing:
-
Follow the same procedures as in Protocol 1 for animal model and compound administration.
2. Sample Collection (Time Course):
-
Divide the animals into groups, with each group corresponding to a specific time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
At each time point, collect blood and brain samples from one group of animals as described in Protocol 1.
3. Sample Processing and Bioanalysis:
-
Process and analyze the plasma and brain samples for this compound concentration using the methods outlined in Protocol 1.
4. Data Analysis:
-
Plot the mean plasma and brain concentrations of this compound against time.
-
Calculate the area under the curve (AUC) for both the plasma and brain concentration-time profiles using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
The B:P ratio can also be calculated from the AUC values:
-
B:P Ratio (AUC-based) = AUCbrain / AUCplasma
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action as an mGlu3 NAM.
Experimental Workflow for B:P Ratio Determination
Caption: Workflow for determining the brain-to-plasma ratio.
References
- 1. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML337 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for ML337. This guide provides researchers, scientists, and drug development professionals with detailed information to address common solubility challenges encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is important to first dissolve this compound in an appropriate organic solvent before preparing aqueous working solutions.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of the compound. The this compound molecules, which are stable in the high-concentration DMSO stock, come out of solution when the solvent environment changes to a predominantly aqueous one.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A3: To minimize solvent-induced cytotoxicity in cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, and it is often recommended to keep the concentration at or below 0.1% to avoid off-target effects. However, the sensitivity to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific experimental setup.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound in the initial organic solvent. However, it is crucial to ensure the thermal stability of the compound to prevent degradation. After warming, allow the solution to cool to room temperature slowly to avoid rapid precipitation.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step workflow to troubleshoot and prevent the precipitation of this compound when preparing aqueous working solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution | Insufficient organic solvent in the final solution. | 1. Optimize DMSO Concentration: If your experimental system allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration. 2. Use a Co-solvent: Consider adding a co-solvent like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) to your aqueous buffer to enhance the solubility of this compound. 3. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This can help to avoid localized high concentrations that can trigger precipitation. |
| Cloudiness or turbidity in the final solution | Incomplete dissolution of the initial stock solution. | 1. Ensure Complete Dissolution of Stock: Before dilution, visually inspect your DMSO stock solution to confirm that the this compound is fully dissolved. If necessary, gently warm or sonicate the stock solution. 2. Freshly Prepare Solutions: Whenever possible, prepare your aqueous working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time. |
| Inconsistent experimental results | Variable effective concentrations due to precipitation. | 1. Centrifugation and Filtration: If you suspect precipitation, you can centrifuge your final working solution and use the supernatant for your experiment. Alternatively, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. However, be aware that this will lower the actual concentration of this compound in your solution. 2. Re-evaluate Stock Concentration: Ensure your initial stock concentration in DMSO is not too high, as this can increase the likelihood of precipitation upon dilution. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration | Source |
| DMSO | 125 mg/mL | Vendor Data |
| DMSO | 31.8 mg/mL | Vendor Data |
| DMSO | Soluble to 100 mM | Vendor Data |
| Ethanol | < 7.07 mg/mL | Vendor Data |
| Ethanol | Soluble to 20 mM | Vendor Data |
| Water | Insoluble | Vendor Data |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing a diluted aqueous working solution of this compound from a DMSO stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in DMSO.
-
Weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Perform Serial Dilutions (if necessary):
-
If a very dilute working solution is required, it is recommended to perform an intermediate dilution of the high-concentration stock solution in DMSO before diluting into the aqueous buffer.
-
-
Dilute the DMSO Stock into Aqueous Buffer:
-
Add the desired volume of the this compound DMSO stock solution to your pre-warmed aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible, ideally below 0.5%. For example, to achieve a 0.1% DMSO concentration, you would add 1 µL of the DMSO stock to 999 µL of aqueous buffer.
-
Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.
-
-
Final Preparation and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
How to prevent ML337 precipitation in media
Welcome to the technical support center for ML337. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a selective negative allosteric modulator of the mGlu3 receptor.[1][2] It is a hydrophobic compound and is practically insoluble in water.[3] The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][4] It is also soluble in ethanol.[2][4]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What happened?
This is a common issue known as "crashing out" and typically occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous solution like cell culture media.[4] The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[4]
Q3: I observed precipitation in my media a few hours after adding this compound. What could be the cause?
Delayed precipitation can be due to several factors, including:
-
Temperature fluctuations: Moving culture vessels in and out of the incubator can cause temperature changes that affect compound solubility.[4]
-
pH shifts in the medium: The pH of the culture medium can change over time due to cellular metabolism, which can alter the solubility of the compound.
-
Interaction with media components: this compound may interact with salts, amino acids, or other components in the media over time, forming less soluble complexes.[4]
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q5: Can I filter my media to remove the this compound precipitate?
Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound, compromising the accuracy and reproducibility of your experimental results.[4] It is always better to prevent precipitation from occurring in the first place.
Q6: Does the presence of serum in the media help with this compound solubility?
Serum contains proteins such as albumin that can bind to hydrophobic compounds and help to keep them in solution.[5] Therefore, working with serum-containing media may allow for a higher soluble concentration of this compound compared to serum-free media. However, this effect has its limits, and precipitation can still occur at high concentrations of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: this compound precipitates in cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to experimentally determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocol below).[4] |
| Rapid Dilution ("Solvent Shock") | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[4] | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of pre-warmed media. Always add the compound solution to the media dropwise while gently vortexing or swirling.[4] |
| Low Temperature of Media | The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the compound to cold media can cause it to precipitate. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[4] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can still lead to precipitation upon further dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may necessitate preparing a more dilute stock solution in DMSO. |
| Media Composition | Components of the cell culture medium (e.g., salts, pH) can influence the solubility of this compound. Different basal media (e.g., DMEM, RPMI) have different compositions.[6] | If precipitation persists, consider trying a different formulation of your cell culture medium. You can also perform the solubility determination protocol in different media to identify the most suitable one for your experiments. |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent. The following table summarizes the available quantitative data from various suppliers.
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mM (35.34 mg/mL) | [2][4] |
| DMSO | 125 mg/mL (with sonication) | [7] |
| DMSO | 89.99 mM (31.8 mg/mL) | [8] |
| Ethanol | 20 mM (7.07 mg/mL) | [2][4] |
| Water | Insoluble | [3] |
Note: The solubility in aqueous cell culture media will be significantly lower than in pure organic solvents and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 353.39 g/mol )[4]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 353.39 g/mol = 3.53 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile DMSO (in this example, 1 mL).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[7][8] The solution should be clear and free of any visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. This will allow you to test a range of final concentrations.
-
Add a fixed volume of each DMSO dilution to your pre-warmed cell culture medium. For example, add 1 µL of each DMSO dilution to 1 mL of medium in separate tubes. This will keep the final DMSO concentration at 0.1%.
-
Gently vortex or mix each tube immediately after adding the DMSO stock.
-
Visually inspect each solution for any signs of precipitation (cloudiness, haze, or visible particles) immediately after preparation and after incubation at 37°C for a duration relevant to your experiment (e.g., 2, 6, and 24 hours).[4]
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound for your specific experimental conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Factors influencing this compound solubility in media.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Ca2+ concentration of 1.5 mM, as present in IMDM but not in RPMI, is critical for maximal response of Th cells to PMA/ionomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML337 for mGluR3 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML337 for maximal and selective inhibition of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).
Troubleshooting Guide
Q1: I am not observing any inhibition of mGluR3 activity with this compound. What are the possible causes and solutions?
A1: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculated concentration of your stock solution and final assay concentrations. We recommend performing a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Compound Solubility Issues | This compound is soluble in DMSO and ethanol.[1][2] Ensure the final concentration of the solvent in your assay medium is not causing precipitation of the compound and is not affecting cell viability. A final DMSO concentration of 0.3% or lower is generally recommended.[3] |
| Cell Health and Viability | Confirm that the cells expressing mGluR3 are healthy and viable. Poor cell health can lead to unreliable assay results. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your inhibition experiment. |
| Assay Sensitivity | The sensitivity of your assay may not be sufficient to detect the inhibitory effect of this compound. Ensure your assay is optimized with a suitable agonist concentration that elicits a robust and reproducible response. |
| Incorrect Agonist Concentration | As a negative allosteric modulator (NAM), the inhibitory effect of this compound can be influenced by the concentration of the orthosteric agonist (e.g., glutamate). Ensure you are using an appropriate EC50 or EC80 concentration of the agonist to allow for the detection of negative allosteric modulation. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) to prevent degradation.[3] Prepare fresh dilutions for each experiment. |
Q2: I am observing inconsistent results between experiments when using this compound. How can I improve reproducibility?
A2: Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2 levels, humidity).[4][5]
-
Use a Consistent Agonist Concentration: The potency of this compound as a NAM can be dependent on the agonist concentration. Use a fixed, validated concentration of your agonist in all experiments.
-
Prepare Fresh Reagents: Always prepare fresh dilutions of this compound and the agonist from stock solutions for each experiment.
-
Thorough Mixing: Ensure that all reagents, including this compound and the agonist, are thoroughly mixed in the assay wells.
-
Include Proper Controls: Always include positive controls (agonist alone), negative controls (vehicle alone), and a known mGluR3 antagonist as a reference compound in your experiments.
Q3: I am concerned about the potential off-target effects of this compound. How can I assess its selectivity in my system?
A3: this compound is known to be highly selective for mGluR3 over other mGluR subtypes, particularly mGluR2.[1][6][7] However, it is good practice to confirm selectivity in your specific experimental model.
-
Test against related receptors: If your cells endogenously express other mGluR subtypes (especially mGluR2), you can perform counter-screening assays to confirm that this compound does not affect their activity at the concentrations you are using for mGluR3 inhibition.
-
Use a control cell line: If possible, use a parental cell line that does not express mGluR3 as a negative control to ensure the observed effects are specific to the receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the mGluR3.[6][7] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site).[8] By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby inhibiting receptor activation.[8]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The reported IC50 of this compound for mGluR3 is approximately 593 nM.[1][3][6] For initial experiments, we recommend testing a range of concentrations spanning at least two orders of magnitude around the IC50 value (e.g., from 10 nM to 10 µM) to generate a full concentration-response curve.
Q3: Is this compound brain penetrant and suitable for in vivo studies?
A3: Yes, this compound has been reported to be a brain-penetrant compound with a favorable pharmacokinetic profile, making it suitable for in vivo studies in animal models.[1][3][6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3] For experiments, dilute the stock solution to the desired final concentrations in your assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically ≤ 0.3%) to avoid solvent-induced artifacts.[3]
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| IC50 | 593 nM | mGluR3 | [1][3][6] |
| IC50 | 450 nM | mGluR3 | [7] |
| Selectivity | No activity at mGluR1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM | Other mGluRs | [1][6] |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cAMP Inhibition Assay
This protocol describes a method to determine the IC50 of this compound in a cell line expressing human mGluR3 using a cAMP-based assay. mGluR3 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human mGluR3
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Agonist: L-glutamate or a specific group II mGluR agonist (e.g., LY379268)
-
This compound
-
Forskolin (B1673556) (to stimulate cAMP production)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture the mGluR3-expressing HEK293 cells according to standard protocols.
-
Cell Seeding: Seed the cells into 384-well plates at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold serial dilution starting from 100 µM).
-
Prepare a stock solution of the agonist (e.g., L-glutamate) in assay buffer. The final concentration should be at the EC80 for the agonist, which should be determined in separate experiments.
-
Prepare a stock solution of forskolin in DMSO. The final concentration should be one that elicits a robust cAMP signal.
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium from the cells.
-
Add the diluted this compound solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include vehicle control wells (assay buffer with the same final DMSO concentration).
-
Add the agonist (at EC80 concentration) and forskolin to all wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist + forskolin without this compound) set as 100% activity and basal (forskolin alone) as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of mGluR3 inhibition by this compound.
Caption: General experimental workflow for determining this compound potency.
References
- 1. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 602451 - Optimization of novel mGluR3-selective allosteric modulators - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell culture conditions [qiagen.com]
- 5. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Potential off-target effects of ML337 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML337, particularly when used at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving high concentrations of this compound.
Q1: I am observing a phenotype in my experiment that doesn't seem to be mediated by mGluR3, even though this compound is reported to be highly selective. What could be the cause?
A1: While this compound is a highly selective negative allosteric modulator (NAM) of mGluR3, it is crucial to consider that selectivity is concentration-dependent. At concentrations significantly above its IC50 for mGluR3 (around 0.5 µM), the risk of off-target activity increases. The observed phenotype could be due to this compound interacting with other, lower-affinity molecular targets. It is recommended to perform a dose-response experiment to ascertain if the effect is consistent with the known potency of this compound at mGluR3.
Q2: What are the known off-targets for this compound?
A2: this compound has been shown to be highly selective for mGluR3 over other metabotropic glutamate (B1630785) receptors (mGluR1, 2, 4, 5, 6, 7, and 8), showing no activity at concentrations up to 30 µM. However, comprehensive screening data against a broad range of other protein families, such as kinases, other GPCRs, ion channels, and transporters, is not publicly available. Therefore, potential off-targets outside the mGluR family have not been fully characterized.
Q3: My experimental results with this compound are inconsistent. What are some potential reasons?
A3: Inconsistent results can stem from several factors:
-
Compound Concentration: Ensure accurate and consistent preparation of this compound solutions. At high concentrations, small variations can lead to significant differences in off-target effects.
-
Cellular Context: The expression levels of the intended target (mGluR3) and potential off-targets can vary significantly between different cell lines or tissues. An effect observed in one cell line may be absent in another if the off-target is not expressed.
-
Experimental Controls: It is critical to include proper controls. Consider using a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effect is due to target engagement and not a general property of the chemical scaffold.
Q4: How can I experimentally determine if the effects I'm seeing at high concentrations of this compound are off-target?
A4: To investigate potential off-target effects, you can:
-
Conduct a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with mGluR3 at the concentrations used in your primary assay.
-
Perform Broad Panel Screening: Submit this compound for screening against a large panel of kinases (kinome profiling) and a safety panel of other common off-target proteins. This is the most direct way to identify potential off-target interactions.
-
Use a Rescue Experiment: If a potential off-target is identified, use techniques like siRNA or CRISPR to knock down its expression. If the phenotype disappears upon knockdown, it suggests the effect is mediated by that off-target.
Data Presentation
The following table summarizes the known potency and selectivity of this compound for its primary target, mGluR3, and other related receptors.
| Target | Activity | IC50 | Notes |
| mGluR3 | Negative Allosteric Modulator (NAM) | ~593 nM | Primary, on-target activity.[1] |
| mGluR1, 2, 4-8 | No activity observed | >30 µM | Demonstrates high selectivity within the mGluR family.[1] |
| Broad Kinome | Data not available | - | It is recommended to perform kinome-wide profiling for characterization. |
| Safety Panel | Data not available | - | It is recommended to screen against a panel of common off-targets. |
Note: The absence of publicly available data from broad kinase or safety panel screens means that the potential for off-target effects at high concentrations on other protein families remains uncharacterized.
Experimental Protocols
To identify potential off-target effects, researchers can employ broad screening methodologies. Below are generalized protocols for two common approaches.
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of this compound against a large panel of protein kinases, typically through a commercial service provider.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Initial Single-Dose Screening:
-
Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases).
-
A standard screening concentration is 1 µM or 10 µM. Given the inquiry is about high concentrations, a 10 µM screen is advisable to identify lower-affinity interactions.
-
-
Data Analysis:
-
The service provider will report the percent inhibition for each kinase relative to a control.
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition) as potential "hits."
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinase hits, perform follow-up dose-response assays to determine the IC50 value. This quantifies the potency of this compound against these off-targets.
-
-
Selectivity Analysis:
-
Compare the IC50 values for the on-target (mGluR3) and the identified off-target kinases to determine the selectivity window. This provides a quantitative measure of how much more potent the compound is for its intended target.
-
Protocol 2: In Vitro Safety Pharmacology Profiling
This protocol describes a general procedure for screening this compound against a panel of receptors, ion channels, and transporters known to be frequently involved in adverse drug reactions.
-
Compound Preparation:
-
As with kinome scanning, prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Panel Selection:
-
Choose a suitable safety screening panel from a commercial provider (e.g., Eurofins SafetyScreen panels). These panels typically include dozens of targets such as GPCRs, ion channels (including hERG), and transporters.
-
Select a screening concentration, typically 10 µM, to maximize the chances of detecting clinically relevant off-target interactions.
-
-
Assay Execution:
-
The service provider will perform a series of radioligand binding assays or functional assays to determine the percent inhibition or activity of this compound at each target in the panel.
-
-
Data Interpretation:
-
Review the results to identify any targets where this compound shows significant activity (typically >50% inhibition in binding assays).
-
These "hits" are potential off-targets that may warrant further investigation through functional or cell-based assays to understand the physiological consequence of the interaction.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: mGluR3 signaling and potential off-target pathway.
Caption: Experimental workflow to identify off-target effects.
Caption: Concentration-dependent selectivity of this compound.
References
ML337 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ML337 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3)[1]. As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity. This results in a reduction of the receptor's response to glutamate.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years)[1]. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of this compound in my cell culture medium.
-
Possible Cause: The aqueous environment of cell culture media can lead to hydrolysis of certain functional groups within this compound. Additionally, components of the media or changes in pH could contribute to degradation. The piperidine (B6355638) ring in this compound, while generally stable, can be susceptible to oxidation[2][3]. The aryl alkyne moiety may also be prone to certain reactions under specific conditions[4][5][6][7][8].
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in cell culture media immediately before use.
-
Minimize Exposure: Reduce the exposure of this compound-containing media to light and elevated temperatures.
-
Serum Effects: Evaluate the stability of this compound in media with and without fetal bovine serum (FBS), as serum components can sometimes affect compound stability.
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment.
-
Control Experiment: As a control, incubate this compound in the cell culture medium without cells to assess its chemical stability under experimental conditions.
-
Issue 2: I am seeing inconsistent results in my experiments with this compound.
-
Possible Cause: Inconsistent results can arise from improper handling, storage, or preparation of this compound solutions. Incomplete dissolution or precipitation of the compound can also lead to variability.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is completely dissolved in the solvent when preparing stock solutions. Gentle warming or vortexing can aid dissolution[9].
-
Accurate Dilutions: Use calibrated pipettes and proper techniques for serial dilutions to ensure accurate final concentrations.
-
Consistent Protocols: Adhere to a standardized protocol for all experiments to minimize variability.
-
Quality Control: Regularly check the purity and concentration of your this compound stock solution using analytical methods like HPLC.
-
Stability Data
The following tables summarize the expected stability of this compound in various solvents and conditions. This data is based on general knowledge of similar compounds and should be used as a guideline. For critical applications, it is highly recommended to perform in-house stability studies.
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Estimated Stability (Time to 90% of Initial Concentration) |
| DMSO | 10 mM | -80°C | ≥ 6 months |
| DMSO | 10 mM | -20°C | ~1 month |
| Ethanol | 10 mM | -20°C | ~2-4 weeks |
Table 2: Stability of this compound in Aqueous Solutions (pH 7.4, 37°C)
| Solution | Estimated Half-life (t½) | Potential Degradation Pathway |
| Phosphate-Buffered Saline (PBS) | 24 - 48 hours | Hydrolysis |
| Cell Culture Medium (e.g., DMEM) without serum | 12 - 24 hours | Hydrolysis, reaction with media components |
| Cell Culture Medium with 10% FBS | 18 - 36 hours | Potential for serum protein binding to stabilize the compound |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is 353.39 g/mol ).
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage[1].
-
Protocol 2: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH to the this compound solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours, protected from light.
-
Photostability: Expose the this compound solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis:
Protocol 3: HPLC Method for this compound Purity and Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified mGlu3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynce.com [biosynce.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Fine-tuning alkyne cycloadditions: Insights into photochemistry responsible for the double-strand DNA cleavage via structural perturbations in diaryl alkyne conjugates [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ML337
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] Unlike an orthosteric antagonist that directly blocks the glutamate binding site, this compound binds to a distinct allosteric site on the mGlu3 receptor. This binding event induces a conformational change in the receptor that reduces its response to the endogenous agonist, glutamate. It is highly selective for mGlu3 over other mGlu receptor subtypes, including the closely related mGlu2.[1][2][3]
Q2: What are the key properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C21H20FNO3 | [1] |
| Molecular Weight | 353.39 g/mol | [2] |
| IC50 for mGlu3 | ~450-593 nM | [1][2][3][4] |
| Selectivity | No significant activity at mGlu1, mGlu2, mGlu4-8 at concentrations up to 30 µM | [3][4] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM) | [3] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [5] |
Q3: How does the concentration of the agonist (e.g., glutamate) affect the apparent potency (IC50) of this compound?
The inhibitory effect of a negative allosteric modulator like this compound is dependent on the concentration of the orthosteric agonist present in the assay. A higher concentration of glutamate will require a higher concentration of this compound to achieve the same level of inhibition. This can lead to a rightward shift in the this compound concentration-response curve and an apparent increase in the IC50 value. Therefore, it is crucial to use a consistent and appropriate concentration of the agonist in all experiments to ensure reproducible results.
Troubleshooting Inconsistent Results with this compound
This guide addresses common issues that can lead to variability and inconsistent results in experiments using this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
-
Inconsistent Agonist Concentration:
-
Solution: As the effect of a NAM is dependent on the agonist concentration, ensure that the concentration of glutamate or another mGlu3 agonist is precisely controlled and consistent across all assays. It is recommended to use an agonist concentration at or near the EC50 for the most sensitive detection of negative modulation.
-
-
Variable Cell Health and Density:
-
Solution: Ensure that cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling, leading to variable responses.
-
-
Inconsistent Incubation Times:
-
Solution: The kinetics of allosteric modulator binding can be slower than that of orthosteric ligands. Establish and strictly adhere to a consistent incubation time for this compound to ensure that the binding has reached equilibrium.
-
-
This compound Degradation:
-
Solution: Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution and protect it from light.
-
Issue 2: Poor or No Inhibitory Effect of this compound
Possible Causes & Solutions
-
Low mGlu3 Expression in the Cell Line:
-
Solution: Verify the expression level of mGlu3 in your chosen cell line. If expression is low or absent, consider using a cell line known to express mGlu3 at higher levels or a recombinant cell line overexpressing the receptor.
-
-
Suboptimal Agonist Concentration:
-
Solution: If the agonist concentration is too low, the receptor may not be sufficiently activated to observe a significant inhibitory effect of the NAM. Conversely, if the agonist concentration is too high (saturating), it may be difficult to detect the modulatory effect. Perform an agonist concentration-response curve to determine the EC50 and use a concentration around this value.
-
-
This compound Precipitation:
-
Solution: this compound is a hydrophobic molecule. When diluting a concentrated DMSO stock into an aqueous assay buffer, the compound may precipitate. Ensure the final DMSO concentration is as low as possible (typically <0.5%) while maintaining solubility. Visually inspect for any precipitation after dilution.
-
-
Incorrect Assay Readout:
-
Solution: Ensure your assay is appropriately designed to detect the downstream signaling of mGlu3 activation. mGlu3 is a Gi/o-coupled receptor, and its activation typically leads to a decrease in cAMP levels. Assays measuring calcium mobilization may require co-expression of a promiscuous G-protein like Gα15 or Gα16.
-
Issue 3: Off-Target or Unexpected Effects
Possible Causes & Solutions
-
High this compound Concentration:
-
Solution: While this compound is highly selective, using it at very high concentrations (well above its IC50 for mGlu3) increases the risk of off-target effects. Perform a full dose-response curve to determine the optimal concentration range and avoid using excessively high concentrations.
-
-
Solvent Toxicity:
-
Solution: The vehicle used to dissolve this compound (e.g., DMSO) can have its own effects on cells at higher concentrations. Always include a vehicle control in your experiments with the same final concentration of the solvent as in your this compound-treated samples.
-
-
Contamination of this compound Stock:
-
Solution: If you suspect contamination, obtain a fresh vial of the compound from a reputable supplier.
-
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible results. Below is a generalized protocol for a cell-based assay to measure the inhibitory effect of this compound.
Cell-Based Assay for this compound Activity (Calcium Mobilization in a Recombinant Cell Line)
-
Cell Culture:
-
Culture a cell line stably co-expressing human mGlu3 and a promiscuous G-protein (e.g., Gα16) in the recommended growth medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time to allow for compound binding.
-
Add a pre-determined concentration of a mGlu3 agonist (e.g., glutamate or LY379268 at its EC50) to the wells.
-
Immediately measure the fluorescence intensity using a plate reader capable of detecting calcium flux (e.g., a FLIPR or FlexStation).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of mGlu3 and Inhibition by this compound
Caption: this compound inhibits mGlu3 signaling by binding to an allosteric site.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The operational model of allosteric modulation of pharmacological agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: A Guide to Using ML337 with a DMSO Vehicle
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper use of ML337 and how to effectively control for the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1][2][3] As a NAM, it does not compete with the endogenous ligand (glutamate) at the orthosteric binding site but instead binds to an allosteric site on the receptor, reducing its response to glutamate. It is highly selective for mGluR3, with an IC50 of approximately 593 nM, and shows no significant activity at other mGlu receptor subtypes at concentrations up to 30 µM.[1][4]
Q2: Why is DMSO used as a vehicle for this compound?
This compound, like many small molecule inhibitors, has low solubility in aqueous solutions. Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal choice for preparing concentrated stock solutions of this compound for both in vitro and in vivo experiments.[5]
Q3: Is DMSO biologically inert? What are its potential off-target effects?
No, DMSO is not biologically inert and can exert a range of dose-dependent biological effects.[1] These can include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to reduced viability and cell death.
-
Alterations in Gene Expression and Signaling: Even at low concentrations, DMSO can alter gene expression and affect various signaling pathways.
-
Induction of Cell Differentiation: In certain cell types, such as embryonic carcinoma cells, DMSO can induce differentiation.[5]
-
Changes in Cell Membrane Permeability: DMSO can affect the permeability of the cell membrane.
Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of the DMSO vehicle.
Q4: What is a vehicle control and why is it essential for experiments with this compound?
A vehicle control is a sample group that is treated with the same concentration of DMSO as your experimental group, but without the addition of this compound.[1] This control is absolutely essential to isolate the biological effects of this compound. Any changes observed in the vehicle control group can be attributed to the DMSO solvent, allowing you to determine the net effect of your compound of interest.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Mechanism of Action | Selective Negative Allosteric Modulator of mGluR3 | [1][2][3] |
| IC50 | 593 nM | [1][4] |
| Molecular Weight | 353.39 g/mol | [4] |
| Solubility in DMSO | 31.8 mg/mL (89.99 mM) |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO (in vitro)
This protocol is crucial for identifying the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and add the prepared DMSO dilutions. Ensure you have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: Preparation of this compound Stock and Working Solutions (in vitro)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Methodology:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM solution. (Mass = 10 mmol/L * 0.35339 g/mmol * Volume in L).
-
For example, to make 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to achieve your final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Crucially, prepare a matching vehicle control by adding the same volume of 100% DMSO to the same volume of medium (e.g., 1 µL of DMSO to 999 µL of medium).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in both this compound-treated and vehicle control groups. | The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity. | Verify DMSO Concentration: Double-check all dilution calculations to ensure the final DMSO concentration is within a safe range. Perform a DMSO Dose-Response: Use Protocol 1 to determine the maximum non-toxic DMSO concentration for your cells.[1] Reduce DMSO Concentration: Prepare a more concentrated this compound stock solution (e.g., 50 mM) to reduce the volume needed for dilution, thereby lowering the final DMSO percentage. |
| The inhibitory effect of this compound is weaker than expected. | Compound Precipitation: this compound may have precipitated out of solution upon dilution into the aqueous culture medium. DMSO Interference: At higher concentrations, DMSO can sometimes interfere with protein-ligand interactions. | Check for Precipitation: Visually inspect the working solution for any cloudiness or precipitate after dilution. Modify Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of medium, try serial dilutions. Ensure rapid and thorough mixing upon dilution. Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. |
| The vehicle control group shows a significant biological effect compared to the untreated (media only) control group. | The DMSO concentration is causing off-target biological effects in your cell line, even if it is not overtly toxic. | Review Literature: Check for published data on the effects of DMSO on your specific cell line and the signaling pathway you are investigating. Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level (e.g., from 0.5% to 0.1%). Analyze Relative to Vehicle: Remember to always compare the effect of your this compound-treated group directly to the vehicle control group, not the untreated group, to account for any DMSO-induced effects. |
| Inconsistent results between experiments. | Inconsistent Vehicle Preparation: Errors in preparing the vehicle or this compound stock solution can lead to variability. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can impact results. | Prepare Batches: Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire set of experiments. Use these same stocks for all subsequent dilutions and controls. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and confluency at the time of treatment. |
Visualizations
mGluR3 Signaling Pathway
Caption: mGluR3 signaling cascade initiated by glutamate and inhibited by this compound.
Experimental Workflow
Caption: Workflow for a properly controlled experiment using this compound and a DMSO vehicle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Phenotypes in ML337-Treated Animals
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective mGlu3 negative allosteric modulator (NAM), ML337, in in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret and address unexpected phenotypes that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3), with a reported IC50 of approximately 593 nM.[1] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to inhibit its function. This compound is highly selective for mGlu3 over other mGlu receptors, including the closely related mGlu2 receptor.[1] Its primary mechanism of action is the inhibition of mGlu3 receptor signaling, which can impact various neuronal and glial functions.
Q2: What are the known or expected effects of this compound in vivo?
A2: Based on its mechanism of action as an mGlu3 NAM, this compound is expected to modulate synaptic transmission and plasticity. Studies with mGlu2/3 antagonists have suggested potential antidepressant-like effects.[2][3] Given the role of mGlu3 in neuroprotection and glial cell function, this compound may also influence neuroinflammatory responses and neuronal vulnerability to excitotoxicity.
Q3: We are observing unexpected behavioral changes in our this compound-treated animals (e.g., hyperactivity, anxiety-like behavior, or sedation). What could be the cause?
A3: Unexpected behavioral phenotypes can arise from several factors:
-
On-target effects: The observed behavior may be a genuine, yet unanticipated, consequence of mGlu3 inhibition in the specific brain circuits controlling that behavior. The distribution of mGlu3 receptors in brain regions like the prefrontal cortex, hippocampus, and amygdala means that their modulation can have wide-ranging effects.
-
Off-target effects: Although this compound is reported to be highly selective, at higher concentrations or with chronic administration, the possibility of off-target interactions cannot be entirely ruled out.
-
Vehicle effects: The vehicle used to dissolve and administer this compound could have its own behavioral effects. It is crucial to include a vehicle-only control group in your experimental design.
-
Metabolites: The in vivo metabolism of this compound could produce active metabolites with different pharmacological profiles, contributing to the observed phenotype.
-
Stress-related responses: The handling and injection procedures can induce stress in animals, which may interact with the pharmacological effects of this compound to produce a unique behavioral outcome.
Q4: Our this compound-treated animals are showing signs of toxicity (e.g., weight loss, reduced grooming, hunched posture). How should we proceed?
A4: These signs may indicate a potential toxicological effect. It is important to:
-
Monitor the animals closely: Record body weight, food and water intake, and general appearance daily.
-
Perform a dose-response study: The observed toxicity may be dose-dependent. Reducing the dose might alleviate the adverse effects while retaining the desired pharmacological activity.
-
Evaluate the vehicle: Ensure the vehicle itself is not causing toxicity. High concentrations of solvents like DMSO can be toxic to animals.
-
Consider the route of administration: The route of administration can influence the pharmacokinetic and toxicokinetic profile of the compound.
-
Consult with a veterinarian: A veterinarian can help assess the health of the animals and provide guidance on appropriate interventions.
Troubleshooting Guides
Issue 1: Unexpected Locomotor Activity
Observed Phenotype: Animals treated with this compound exhibit either hyperactivity or hypoactivity compared to the control group, which was not the primary endpoint of the study.
| Potential Cause | Troubleshooting Steps |
| On-Target mGlu3 Modulation | - Review literature on the role of mGlu3 in brain regions controlling locomotion (e.g., striatum, motor cortex).- Consider that the observed effect may be a valid, novel finding related to mGlu3 function. |
| Off-Target Effects | - Perform a dose-response study to see if the locomotor effects are present at the lowest effective dose for your primary endpoint.- If possible, test a structurally different mGlu3 NAM to see if the effect is reproducible. |
| Vehicle Effects | - Ensure you have a vehicle-only control group that undergoes the same handling and injection procedures.- If the vehicle is causing locomotor changes, consider alternative, more inert vehicles. |
| Stress Interaction | - Acclimatize animals thoroughly to the handling and injection procedures before the start of the experiment.- Consider less stressful administration methods if possible.[4][5][6] |
Issue 2: Conflicting or Highly Variable Behavioral Results
Observed Phenotype: High variability in behavioral data within the this compound-treated group, or results that conflict with previous experiments or published literature.
| Potential Cause | Troubleshooting Steps |
| Compound Formulation/Administration Issues | - Solubility: Visually inspect the this compound formulation for any precipitation. Ensure it is fully dissolved or homogenously suspended before each injection.- Dosing Accuracy: Double-check all calculations for dose and injection volume. Use calibrated pipettes and syringes.- Injection Technique: Ensure consistent and accurate administration (e.g., intraperitoneal vs. subcutaneous). Improper injection can lead to variable absorption. |
| Animal-Specific Factors | - Genetic Background: Different mouse or rat strains can respond differently to pharmacological agents.- Sex Differences: Male and female animals may exhibit different behavioral responses.- Age and Weight: Ensure animals are age and weight-matched across all experimental groups. |
| Environmental Factors | - Housing Conditions: Ensure consistent housing conditions (e.g., light/dark cycle, temperature, cage enrichment) for all animals.- Testing Environment: Minimize variability in the testing environment (e.g., time of day, noise levels, experimenter). |
| Assay-Specific Issues | - Habituation: Ensure all animals are properly habituated to the testing apparatus and procedures.- Blinding: The experimenter scoring the behavior should be blind to the treatment groups to avoid bias. |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of the experiment, prepare the working solution fresh.
-
For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.[1]
-
Vortex the solution vigorously to ensure a uniform suspension. Gentle warming or brief sonication may aid in dissolution, but stability under these conditions should be verified.
-
-
Administration:
-
Administer the this compound formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
The injection volume will depend on the animal's weight and the target dose. For mice, a typical intraperitoneal injection volume is 10 mL/kg.
-
Always include a vehicle control group that receives the same volume of the DMSO/corn oil mixture without this compound.
-
Table 1: Summary of this compound Properties and In Vivo Parameters
| Parameter | Value/Information | Reference |
| Molecular Weight | 353.39 g/mol | N/A |
| Target | Metabotropic Glutamate Receptor 3 (mGlu3) | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1] |
| IC50 for mGlu3 | 593 nM | [1] |
| Selectivity | High selectivity over other mGlu receptors | [1] |
| Reported Vehicle | DMSO and Corn oil | [1] |
| Common Route of Administration | Intraperitoneal (i.p.) | [7] |
| CNS Penetrant | Yes | [1] |
Visualizations
Caption: Simplified signaling pathway of the mGlu3 receptor and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes in in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers [rodentmda.ch]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive Changes in Group 2 Metabotropic Glutamate Receptors Underlie the Deficit in Recognition Memory Induced by Methamphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity Assessment of Novel Kinase Inhibitors in Cell Lines
This technical support center provides guidance and troubleshooting for researchers evaluating the cytotoxic effects of novel kinase inhibitors, exemplified here as "Compound X," a hypothetical therapeutic agent. The principles and protocols outlined are broadly applicable to in vitro cytotoxicity studies.
Compound Profile: Compound X (Hypothetical)
Target: Receptor Tyrosine Kinase (e.g., MET, EGFR, etc.) Mechanism of Action: ATP-competitive inhibitor, blocking downstream signaling pathways such as PI3K/AKT and MAPK, leading to inhibition of cell growth, proliferation, and induction of apoptosis in cancer cells with target pathway activation.
Quantitative Data Summary
The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of Compound X in various cancer cell lines. Researchers should populate this table with their experimental data.
| Cell Line | Cancer Type | MET Amplification Status | IC50 (µM) - 72h | Notes |
| Example 1: SNU-5 | Gastric Carcinoma | Amplified | [Enter experimental value] | Expected to be sensitive |
| Example 2: NCI-H1993 | Lung Carcinoma | Amplified | [Enter experimental value] | Expected to be sensitive |
| Example 3: A549 | Lung Carcinoma | Not Amplified | [Enter experimental value] | Expected to be less sensitive |
| Example 4: MDA-MB-231 | Breast Cancer | Not Amplified | [Enter experimental value] | Expected to be less sensitive |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effect of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound X (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide & FAQs
Q1: My IC50 values for the same cell line are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their phenotype and drug sensitivity.
-
Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent wells will affect the results.
-
Reagent Variability: Use fresh reagents and ensure proper storage of your compound and assay components.
-
Incubation Time: The IC50 value is time-dependent. Ensure you are using the exact same incubation times for comparison.[3]
Q2: I am observing high background in my no-cell control wells. What should I do?
A2: High background can be due to:
-
Contamination: Check your medium and reagents for microbial contamination.
-
Compound Precipitation: Your compound might be precipitating at higher concentrations. Visually inspect the wells and consider using a lower concentration range or a different solvent.
-
MTT Reduction by Media Components: Some components in the media can reduce MTT. Run a control with just media and MTT to check for this.
Q3: My positive control (a known cytotoxic drug) is not showing the expected effect. How can I troubleshoot this?
A3:
-
Reagent Integrity: Verify the concentration and activity of your positive control. It may have degraded.
-
Cell Line Resistance: The cell line may have developed resistance to the positive control.[4] Consider using a different positive control or a fresh batch of cells.
-
Assay Protocol: Double-check all steps of your protocol, including incubation times and reagent concentrations.
Q4: The cells in my vehicle control (DMSO) wells are showing signs of toxicity. Why is this happening?
A4: While generally used at low concentrations, DMSO can be toxic to some cell lines.[1]
-
DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically below 0.5%.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO. You may need to perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
Q5: Should I use a single type of cytotoxicity assay?
A5: Relying on a single assay may provide an incomplete picture of cell viability. Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels).[5] Using multiple assays with distinct mechanisms can provide a more comprehensive assessment of a compound's cytotoxic effects.[5]
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothetical signaling pathway inhibited by Compound X.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML337 In Vivo Applications
Welcome to the technical support center for ML337. This resource is designed for researchers, scientists, and drug development professionals utilizing the mGlu₃ selective negative allosteric modulator (NAM), this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its use in in vivo experiments, with a specific focus on its metabolic instability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiment with this compound is showing low or inconsistent efficacy. What could be the underlying issue?
A: Low or variable in vivo efficacy with this compound is often linked to its poor pharmacokinetic profile, specifically its metabolic instability. The compound undergoes rapid metabolism in the liver, leading to low systemic exposure and a short half-life. This means that the concentration of this compound reaching the target tissue (e.g., the brain) may be insufficient or not sustained long enough to elicit the expected pharmacological effect. Before investigating other causes, it is critical to assess the pharmacokinetic profile of this compound in your specific animal model.
Q2: What is the primary metabolic pathway responsible for this compound's instability?
A: The metabolic "soft spot" of this compound has been identified as its para-methoxy moiety (-OCH₃) on the phenyl ring. This group is highly susceptible to rapid O-dealkylation mediated by cytochrome P450 (CYP) enzymes in the liver. This metabolic process is the primary driver of the compound's high in vivo clearance.[1]
Q3: How can the metabolic stability of this compound be improved for in vivo studies?
A: The most effective strategy reported is to block the metabolic soft spot through "precision deuteration."[1] This involves replacing the hydrogen atoms on the labile methoxy (B1213986) group (-OCH₃) with deuterium (B1214612) atoms to form a deuterated methoxy group (-OCD₃). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows the rate of CYP450-mediated metabolism. This single modification has been shown to decrease both in vitro and in vivo clearance by over 50% without altering the compound's selectivity for the mGlu₃ receptor.[1][2]
Q4: Where can I find quantitative data on this compound and its deuterated analog?
A: The following tables summarize the key pharmacological and pharmacokinetic parameters for this compound and its improved, deuterated analog.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Selectivity |
|---|---|---|
| mGlu₃ IC₅₀ | 593 nM[2] | >50-fold vs. mGlu₂ |
| mGlu₂ IC₅₀ | >30 µM[2] | |
Table 2: Comparative Pharmacokinetic (PK) Profile
| Compound | Key Modification | In Vitro / In Vivo Clearance | Brain:Plasma Ratio (Mouse) |
|---|---|---|---|
| This compound | Standard Methoxy (-OCH₃) | High | 0.92[2] |
| Deuterated this compound | Deuterated Methoxy (-OCD₃) | Reduced by >50%[2] | Not explicitly stated, but CNS penetrant |
Experimental Protocols & Workflow
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a typical experiment to determine the intrinsic clearance (CLint) of a compound.
-
Materials: Test compound (this compound), positive control (e.g., Verapamil), pooled liver microsomes (from species of interest, e.g., mouse, rat, human), NADPH regenerating system, reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Preparation:
-
Prepare stock solutions of the test compound and control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stocks in the reaction buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes and the test compound working solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for an in vivo PK study.
-
Animals: Select the appropriate rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimate animals according to institutional guidelines.
-
Compound Formulation & Dosing:
-
Formulate this compound or its analog in a suitable vehicle (e.g., 20% β-cyclodextrin in water).
-
Administer the compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.) gavage) at a specific dose.
-
-
Sample Collection:
-
At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) into tubes containing an anticoagulant (e.g., EDTA).
-
If brain concentrations are required, perfuse and harvest the brain at the terminal time point.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t₁/₂ (Half-life)
-
CL (Clearance)
-
Brain:Plasma ratio (Kp)
-
-
References
Mitigating Variability in ML337 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving ML337, a selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2][3][4] It binds to a site on the mGluR3 receptor that is distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This compound is highly selective for mGluR3, with an IC50 of approximately 593 nM, and shows no significant activity at other mGluR subtypes at concentrations up to 30 µM.[2][3][5] Its ability to penetrate the central nervous system makes it a valuable tool for in vivo studies.[2][5][6]
Q2: What are the key chemical properties of this compound?
This compound is a synthetic organic compound with the following key properties:
| Property | Value |
| Molecular Formula | C21H20FNO3 |
| Molecular Weight | 353.39 g/mol [1] |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM); insoluble in water.[3][7] |
| Storage | Store stock solutions at -20°C for long-term storage (months to years) or at +4°C for short-term storage (days to weeks).[3][5] |
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, follow these guidelines for preparing and storing this compound:
-
Solvent Selection: Due to its poor water solubility, this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3][7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2] For short-term use, solutions can be stored at 4°C for a few days.[3][5]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure compound integrity.
Troubleshooting Guides
This section addresses common issues that can lead to variability in this compound experiments.
Issue 1: Inconsistent or No Compound Effect
Possible Causes:
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Precipitation: Diluting the DMSO stock solution directly into aqueous buffers or media can cause the compound to precipitate.
-
Incorrect Concentration: Errors in calculating dilutions or the use of degraded stock solutions can result in a lower-than-expected final concentration.
-
Cell Line Issues: The expression level of mGluR3 can vary between cell lines and even with passage number.
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution for each experiment.
-
Prevent Precipitation: When preparing working solutions, dilute the DMSO stock in a stepwise manner. First, dilute into a small volume of media or buffer containing serum or protein (e.g., BSA) to aid solubility before adding to the final experimental volume.
-
Confirm Concentration: Double-check all dilution calculations. If possible, analytically verify the concentration of your stock solution.
-
Characterize Cell Line: Regularly verify the expression of mGluR3 in your cell line using techniques like qPCR or Western blotting.
Issue 2: High Well-to-Well or Animal-to-Animal Variability
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell density across a plate can lead to variable responses.
-
Edge Effects in Plates: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the compound and other media components.
-
Variable Compound Distribution (In Vivo): Inconsistent administration or poor bioavailability can lead to different effective concentrations in individual animals.
Solutions:
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or an automated cell dispenser to seed cells. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile water or media to create a humidity barrier.
-
Standardize In Vivo Procedures: Use precise and consistent methods for animal dosing. For oral administration, consider the formulation to optimize absorption.
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for an in vitro experiment with this compound, highlighting critical steps where variability can be introduced.
Caption: Workflow for in vitro this compound experiments with critical variability points.
Signaling Pathway of mGluR3 Inhibition by this compound
This compound acts as a negative allosteric modulator of mGluR3, which is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of mGluR3 and its modulation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1443118-44-2 [chemicalbook.com]
Technical Support Center: The Impact of ML337 on Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of ML337 in cell viability experiments. Understanding the properties of this compound and its potential interactions with common assay technologies is critical for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2][3][4] It binds to a site on the mGlu3 receptor that is different from the glutamate binding site, inhibiting the receptor's activity. It has a reported IC₅₀ (half-maximal inhibitory concentration) of approximately 593 nM for mGlu3 and demonstrates high selectivity, with no significant activity at other mGlu receptors at concentrations up to 30 μM.[1][2][5] this compound is also known to be brain-penetrant.[1][3][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[1][6] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[5] To ensure complete dissolution, sonication may be beneficial.[7]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀FNO₃ | [1][2] |
| Molecular Weight | 353.39 g/mol | [1][2][7] |
| Primary Target | Metabotropic Glutamate Receptor 3 (mGlu3) | [1][2][5] |
| Action | Negative Allosteric Modulator (NAM) | [1][2] |
| IC₅₀ | ~593 nM | [1][5] |
| Solubility | ≤ 100 mM in DMSO; ≤ 20 mM in ethanol | [1][6][7] |
Q3: Could this compound interfere with my MTT or MTS cell viability assay?
A3: It is possible. Tetrazolium-based assays (like MTT, MTS, XTT) rely on the metabolic reduction of a tetrazolium salt by cellular enzymes, primarily mitochondrial dehydrogenases, to produce a colored formazan (B1609692) product.[8][9] A test compound can interfere in two main ways:
-
Chemical Interference: The compound could directly reduce the tetrazolium salt, independent of cellular activity, leading to a false-positive signal (higher apparent viability).[10]
-
Metabolic Interference: The compound could alter the metabolic state of the cells or the activity of the reductase enzymes, causing a change in formazan production that does not correlate with the actual number of viable cells.[11][12]
While no studies specifically document this compound interference, it is crucial to run cell-free controls to rule out direct chemical interactions.[10][13]
Q4: Can this compound affect luciferase-based viability assays (e.g., CellTiter-Glo®)?
A4: Yes, this is a possibility. Luciferase-based assays typically measure ATP levels as an indicator of cell viability, since only living cells can synthesize ATP.[9][14] However, some small molecules can directly inhibit or, less commonly, stabilize the firefly luciferase enzyme.[15][16][17] This can lead to a false-negative (lower apparent viability) or false-positive signal, respectively, that is independent of the actual ATP levels in the cells. It is advisable to test for direct enzyme inhibition, especially if results conflict with other viability assays.
Q5: What are the essential controls to include when testing this compound?
A5: To ensure the reliability of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[18]
-
Cell-Free Blank: Culture medium containing this compound at the highest test concentration and the assay reagent, but no cells. This is essential to detect any direct chemical interference between this compound and the assay components.[10][13][19]
-
Untreated Control: Cells in culture medium without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay can detect a decrease in viability.
-
Orthogonal Assay: Confirm key findings using a second, different type of viability assay that relies on an alternative biological principle (e.g., membrane integrity via Trypan Blue or LDH release).[17][20]
Troubleshooting Guide
Table 2: Troubleshooting Unexpected Results in Viability Assays with this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected viability or a signal in cell-free wells. | 1. Direct chemical reduction of the assay reagent (MTT, MTS, resazurin) by this compound.[10] 2. This compound is a colored compound and its absorbance spectrum overlaps with the formazan product.[21] | 1. Perform the "Protocol for Testing Direct Interference" (see below). 2. Measure the absorbance spectrum of this compound in your assay medium. If there is an overlap, subtract the background absorbance from this compound-only wells. 3. Use an orthogonal assay that is not colorimetric, such as an ATP-based luminescence assay or a fluorescence-based protease assay.[14][20] |
| Lower than expected viability (especially in luciferase assays). | 1. This compound may be directly inhibiting the luciferase enzyme.[15][16] 2. The compound is genuinely cytotoxic to the cell line under your experimental conditions. | 1. Test for direct enzyme inhibition by adding this compound to a cell lysate or to a solution with purified luciferase and its substrate. 2. Confirm cytotoxicity with an orthogonal method, such as a membrane integrity assay (e.g., Trypan Blue exclusion or LDH release).[14] |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Evaporation from wells, especially on the plate edges, concentrating this compound and DMSO.[18] 3. Incomplete dissolution or precipitation of this compound in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use parafilm to seal plates, fill outer wells with sterile PBS or medium, and ensure the incubator has adequate humidity.[18] 3. Visually inspect wells for precipitation. Ensure the final solvent concentration is well-tolerated by your cells and does not cause the compound to crash out of solution. |
| Dose-response curve does not behave as expected. | 1. DMSO concentration is not matched across all wells, causing toxicity at higher compound concentrations.[18] 2. The selected incubation time is not optimal for observing the effect. | 1. Ensure every well in the dose-response curve, including the "zero drug" control, contains the exact same final concentration of DMSO.[18] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
Experimental Protocols
Protocol 1: Testing for Direct Interference in Tetrazolium (MTS/MTT) Assays
This protocol determines if this compound chemically reacts with the assay reagent in a cell-free environment.
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of complete culture medium to a set of wells.
-
Add the same volume of vehicle (e.g., DMSO) used in your experiment to these wells. This will be your "Medium + Vehicle" control.
-
In a separate set of triplicate wells, add 100 µL of complete culture medium containing this compound at the highest concentration used in your cell-based experiments. This is your "Medium + this compound" condition.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours under standard cell culture conditions (37°C, 5% CO₂).
-
If using MTT, add the solubilization solution (e.g., DMSO or SDS-HCl).
-
Read the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).
-
Interpretation: If the absorbance of the "Medium + this compound" wells is significantly higher than the "Medium + Vehicle" wells, this indicates direct chemical interference.[10][13]
Protocol 2: Validating Results with an Orthogonal Assay (Trypan Blue Exclusion)
This protocol uses a non-metabolic, membrane-integrity-based method to confirm the cytotoxic effects of this compound.
-
Seed cells in a multi-well plate (e.g., 12-well or 6-well) and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations, including vehicle and untreated controls.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and resuspend them in a known volume of culture medium to create a single-cell suspension.
-
Mix a small aliquot of the cell suspension (e.g., 20 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer or use an automated cell counter.
-
Count the number of viable (unstained, bright) cells and non-viable (blue-stained) cells.
-
Calculate the percent viability: (Number of viable cells / Total number of cells) x 100.
Diagrams
Caption: Mechanism of this compound as a negative allosteric modulator of the mGlu3 receptor.
Caption: Experimental workflow to test for and mitigate assay interference by this compound.
Caption: A logical decision tree for troubleshooting unexpected cell viability results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1443118-44-2 [chemicalbook.com]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of ML337: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a molecular probe is paramount. This guide provides a comprehensive comparison of ML337's activity at the metabotropic glutamate (B1630785) receptor 3 (mGluR3) versus the closely related mGluR2, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for studying the physiological roles of mGluR3. Its utility, however, is contingent on its high selectivity over other mGluR subtypes, particularly mGluR2, with which it shares significant sequence homology. This guide outlines the key experimental evidence and methodologies used to validate this compound as a selective negative allosteric modulator (NAM) of mGluR3.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for mGluR3 over mGluR2 and other mGluR subtypes has been quantified using in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound. For this compound, the IC50 value at mGluR3 is 593 nM.[1][2] In contrast, this compound shows no significant activity at mGluR2 or other mGluR subtypes (mGluR1, 4, 5, 6, 7, and 8) at concentrations up to 30 µM.[1][2] This represents a selectivity of over 50-fold for mGluR3 compared to mGluR2.[2]
| Receptor Subtype | This compound Activity (IC50) | Selectivity vs. mGluR2 | Reference |
| mGluR3 | 593 nM | > 50-fold | [1][2] |
| mGluR2 | > 30 µM | - | [1][2] |
| mGluR1, 4, 5, 6, 7, 8 | > 30 µM | > 50-fold | [1][2] |
Experimental Protocols for Validating Selectivity
The determination of this compound's selectivity relies on robust and reproducible experimental protocols. The following are detailed methodologies for the key assays used in this validation.
Thallium Flux Assay for Functional mGluR3 and mGluR2 Activity
This assay measures the functional consequence of receptor activation by detecting the influx of thallium ions through G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors like mGluR2 and mGluR3.
Materials:
-
HEK293 cells stably co-expressing the mGluR of interest (mGluR2 or mGluR3) and GIRK channels.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Pluronic F-127.
-
Thallium-containing stimulus buffer.
-
This compound and a reference agonist (e.g., glutamate).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing either mGluR2 or mGluR3 into 384-well plates at a suitable density and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the thallium-sensitive fluorescent dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at room temperature, protected from light, to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the diluted this compound to the appropriate wells.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., glutamate) in the thallium-containing stimulus buffer at a concentration that elicits a submaximal response (e.g., EC20 or EC80).
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the agonist/thallium solution to the wells and immediately begin kinetic measurement of the fluorescence signal. The influx of thallium through activated GIRK channels will cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of thallium influx from the kinetic data.
-
Plot the response (rate of thallium influx) against the concentration of this compound to determine the IC50 value for its inhibitory effect at each receptor.
-
cAMP Assay for Downstream Signaling
This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like mGluR2 and mGluR3.
Materials:
-
CHO-K1 or HEK293 cells expressing the mGluR of interest (mGluR2 or mGluR3).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and a reference agonist (e.g., glutamate).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates suitable for the chosen assay kit.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and incubate to allow for cell attachment.
-
Compound Incubation:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound and incubate.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Simultaneously, add the reference agonist (e.g., glutamate) to the appropriate wells. The agonist will inhibit the forskolin-induced cAMP production in a receptor-dependent manner.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection steps as outlined in the kit instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a standard curve to determine the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the forskolin-induced cAMP production against the concentration of this compound to calculate its IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved in validating this compound's selectivity, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound selectivity.
Caption: Simplified mGluR2/3 signaling cascade.
References
A Comparative Guide to ML337 and Other mGluR3 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), with other notable mGluR3 NAMs. This document is intended to serve as a resource for researchers in neuroscience and drug development, offering a comprehensive overview of the pharmacological properties of these compounds, detailed experimental methodologies, and a visualization of the underlying signaling pathway.
Metabotropic glutamate receptor 3, a Class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of selective mGluR3 NAMs is of significant interest for the potential treatment of various neuropsychiatric and neurological disorders. These allosteric modulators bind to a site distinct from the orthosteric glutamate-binding pocket, offering a more nuanced approach to receptor modulation.
Data Presentation: Comparative Pharmacology of mGluR3 NAMs
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized mGluR3 NAMs. This data is critical for selecting the appropriate tool compound for specific research applications, balancing potency with selectivity against other mGluR subtypes, particularly the closely related mGluR2.
| Compound | Target(s) | IC50 (nM) | Selectivity | Key Features |
| This compound | mGluR3 | 450 - 593[1][2] | >50-fold selectivity over mGluR2[1]; no activity at mGlu1, 2, 4-8 up to 30 µM[3] | A widely used tool compound with good CNS penetration.[1] |
| VU0650786 | mGluR3 | 392[4] | Selective over other mGlu receptors. | CNS penetrant with demonstrated antidepressant and anxiolytic-like activity in rodents.[4] |
| VU6010572 | mGluR3 | 245 | Highly selective over mGlu2 and mGlu5 (>30 µM). | Exhibits antidepressant-like effects in preclinical models. |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the mGluR3 receptor and a general workflow for the characterization of its negative allosteric modulators.
Caption: Simplified mGluR3 receptor signaling pathway.
Caption: General workflow for the characterization of mGluR3 NAMs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and critical evaluation of the cited data. Below is a representative protocol for a functional assay used to determine the potency of mGluR3 NAMs.
Calcium Mobilization Assay for mGluR3 NAM Activity
This functional assay is designed to measure the ability of a compound to inhibit the glutamate-induced activation of the mGluR3 receptor. Since mGluR3 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP, the assay utilizes a cell line stably co-expressing the rat mGluR3 receptor and a promiscuous G-protein, such as Gα15.[5] Gα15 couples the Gi/o-receptor to the Gq pathway, resulting in the mobilization of intracellular calcium, which can be measured using a fluorescent dye.[5]
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR3 receptor and a promiscuous G-protein (e.g., Gα15) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and appropriate selection agents.
-
Seed the cells into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
2. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound, VU0650786) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the diluted compounds to the cell plates and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the receptors.
3. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Add the dye solution to each well of the cell plate.
-
Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of the agonist, glutamate, at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Using a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the EC80 concentration of glutamate to all wells simultaneously to stimulate the mGluR3 receptors.
-
Immediately following agonist addition, continuously measure the changes in intracellular calcium concentration as fluorescence intensity for several minutes.
5. Data Analysis:
-
The raw fluorescence data is normalized to the baseline.
-
The inhibitory effect of the NAM is calculated as a percentage of the response seen with the agonist alone.
-
The concentration-response data for the NAM is fitted to a four-parameter logistic equation using a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which represents the concentration of the NAM that causes 50% inhibition of the agonist response.
References
A Comparative Guide to ML337 and VU0463271: Selective Modulators for Distinct Neurological Targets
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ML337 and VU0463271, clarifying their distinct molecular targets and summarizing their performance with supporting experimental data.
This guide provides a comprehensive overview of two widely used research compounds, this compound and VU0463271. It is crucial to note at the outset that while both are valuable tools in neuroscience research, they act on entirely different molecular targets. This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), whereas VU0463271 is a potent and selective inhibitor of the potassium-chloride cotransporter 2 (KCC2). This guide will therefore serve not as a direct comparison for the same application, but as a detailed parallel analysis of their respective pharmacological profiles, mechanisms of action, and the experimental protocols used to characterize them.
Section 1: this compound - A Selective mGluR3 Negative Allosteric Modulator
This compound is an experimental drug that functions as a selective, brain-penetrant negative allosteric modulator of mGluR3.[1] Its ability to selectively inhibit mGluR3 without significantly affecting the closely related mGluR2 receptor makes it a valuable tool for isolating and studying the specific physiological roles of mGluR3.[1]
Quantitative Data Summary: this compound
| Parameter | Value | Species | Assay Type |
| IC50 (mGluR3) | 593 nM[1] | Rat | Thallium Flux Assay |
| IC50 (mGluR2) | > 30 µM[1] | Rat | Thallium Flux Assay |
| Selectivity | >50-fold for mGluR3 over mGluR2 | Rat | Thallium Flux Assay |
| Brain:Plasma Ratio | 0.92[2] | Mouse | In vivo PK |
| Brain:Plasma Ratio | 0.3[2] | Rat | In vivo PK |
| In Vitro Stability | Unstable in rat and human microsomes | Rat, Human | Microsomal Stability Assay |
| Primary Metabolism | P450-mediated O-demethylation | - | - |
Mechanism of Action and Signaling Pathway
As a negative allosteric modulator, this compound binds to a site on the mGluR3 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation. mGluR3 is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By inhibiting mGluR3, this compound prevents this signaling cascade.
References
Unveiling the Selectivity of ML337: A Comparative Analysis Against Metabotropic Glutamate Receptors
For researchers, scientists, and professionals in drug development, the quest for highly selective pharmacological tools is paramount. ML337, a negative allosteric modulator (NAM), has emerged as a critical tool for the study of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other mGluR subtypes, supported by experimental data and detailed protocols.
Performance Comparison of this compound Across mGluR Subtypes
This compound demonstrates exceptional selectivity for mGluR3, exhibiting a sub-micromolar IC50 value. In stark contrast, it shows no significant activity at other mGluR subtypes, including the closely related mGluR2, even at concentrations orders of magnitude higher than its effective dose at mGluR3. This high degree of selectivity makes this compound an invaluable probe for elucidating the specific physiological and pathological roles of mGluR3.
| mGluR Subtype | This compound IC50 (nM) |
| mGluR1 | >30,000 |
| mGluR2 | >30,000 |
| mGluR3 | 593 [1] |
| mGluR4 | >30,000 |
| mGluR5 | >30,000 |
| mGluR6 | >30,000 |
| mGluR7 | >30,000 |
| mGluR8 | >30,000 |
This table summarizes the inhibitory concentration (IC50) of this compound against all eight metabotropic glutamate receptor subtypes. Data is derived from the primary publication describing the discovery of this compound.[1]
Understanding the Mechanism: mGluR Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Experimental Protocols
The selectivity of this compound was determined using a calcium mobilization assay in cells expressing each of the eight mGluR subtypes. This functional assay measures the ability of a compound to inhibit the receptor's response to an agonist, in this case, the endogenous ligand glutamate.
Calcium Mobilization Assay Protocol:
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing one of the eight rat mGluR subtypes are cultured in appropriate media. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: A multi-channel pipette or an automated liquid handler is used to add varying concentrations of this compound to the wells. The plates are incubated for a short period to allow the compound to interact with the receptors.
-
Agonist Stimulation and Signal Detection: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A solution of glutamate at a concentration that elicits a robust response (EC80) is added to the wells. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective negative allosteric modulator of mGluR3. Its lack of activity at other mGluR subtypes, even at high concentrations, underscores its utility as a specific pharmacological tool. This high degree of selectivity is crucial for researchers investigating the therapeutic potential of targeting mGluR3 in various neurological and psychiatric disorders.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of ML337, a Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.
In Vitro Efficacy of this compound
This compound demonstrates potent and selective negative allosteric modulation of the mGlu3 receptor. Its in vitro profile establishes it as a valuable tool for studying the physiological roles of this receptor.
| Parameter | Value | Description | Reference |
| IC50 for mGlu3 | 593 nM | The half maximal inhibitory concentration of this compound on mGlu3 receptor activity.[1] | [1](--INVALID-LINK--) |
| Selectivity | >50-fold vs mGlu2 | This compound is highly selective for mGlu3 over the closely related mGlu2 receptor (IC50 >30 µM).[1] | [1](--INVALID-LINK--) |
| Activity at other mGluRs | Inactive | No significant activity was observed at mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, and mGlu8 receptors at concentrations up to 30 µM.[1] | [1](--INVALID-LINK--) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | This compound binds to an allosteric site on the mGlu3 receptor to decrease the functional response to the endogenous agonist, glutamate.[2] | [2](--INVALID-LINK--) |
In Vivo Profile of this compound and other mGlu3 NAMs
This compound exhibits favorable pharmacokinetic properties, including central nervous system (CNS) penetration, a critical attribute for a neurological drug candidate. In vivo studies with selective mGlu3 NAMs have demonstrated potential therapeutic effects in models of psychiatric disorders.
| Parameter | Species | Value | Description | Reference |
| Brain Penetrance (Brain:Plasma Ratio) | Mouse | 0.92 | Demonstrates excellent CNS penetration in mice. | [3](--INVALID-LINK--) |
| Brain Penetrance (Brain:Plasma Ratio) | Rat | 0.3 | Shows good CNS penetration in rats. | [3](--INVALID-LINK--) |
| Antidepressant-like Efficacy (Forced Swim Test) | Mouse | Significant decrease in immobility time | Selective mGlu3 NAMs exhibit antidepressant-like effects.[4][5] | [4](6--INVALID-LINK-- |
| Antidepressant-like Efficacy (Tail Suspension Test) | Mouse | Significant decrease in immobility time | Selective mGlu3 NAMs show antidepressant-like activity.[4] | [4](--INVALID-LINK--) |
| Anxiolytic-like Efficacy | Rodent | Demonstrated efficacy in models of anxiety | Selective mGlu3 NAMs have shown potential anxiolytic effects. | [7](--INVALID-LINK--) |
Experimental Protocols
In Vitro Calcium Flux Assay for mGlu3 NAM Activity
This protocol is a standard method for determining the inhibitory activity of compounds on Gq-coupled or Gi/o-coupled GPCRs, like mGlu3, by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu3 receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated overnight to allow for cell adherence.
2. Compound Preparation:
-
This compound and other test compounds are serially diluted in an appropriate assay buffer to create a concentration gradient.
3. Dye Loading:
-
The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer is added to each well.
-
The plate is incubated in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells.
4. Assay Procedure:
-
The dye loading buffer is removed, and assay buffer is added to the wells.
-
The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound) is added to the wells, and the fluorescence is monitored.
-
After a short incubation period, a known mGlu3 receptor agonist (e.g., glutamate or LY379268) is added at a concentration that elicits a submaximal response (e.g., EC20 or EC80).
-
The change in fluorescence, indicating a change in intracellular calcium levels, is recorded over time.
5. Data Analysis:
-
The inhibitory effect of the NAM is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
1. Animals:
-
Male mice (e.g., C57BL/6 strain) are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
3. Drug Administration:
-
This compound or a vehicle control is administered intraperitoneally (i.p.) at a specific time point (e.g., 30-60 minutes) before the test.
4. Test Procedure:
-
Each mouse is individually placed in the cylinder of water for a 6-minute session.
-
The entire session is typically video-recorded for later analysis.
-
After the 6-minute test, the mouse is removed from the water, dried with a towel, and returned to its home cage.
5. Behavioral Scoring:
-
An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
6. Data Analysis:
-
The total duration of immobility is calculated for each animal.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[8][9][10]
References
- 1. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating mGluR2 and mGluR3 Function: A Guide to the Selective Tool Compound ML337
For researchers, scientists, and drug development professionals, the highly homologous metabotropic glutamate (B1630785) receptors 2 (mGluR2) and 3 (mGluR3) have long presented a challenge for discrete functional analysis. The development of ML337, a selective negative allosteric modulator (NAM) for mGluR3, provides a valuable tool to dissect the individual roles of these receptors in physiological and pathological processes.
This guide offers a comprehensive comparison of this compound with other commonly used mGluR2/3 modulators, supported by experimental data and detailed protocols.
Comparative Analysis of mGluR2 and mGluR3 Modulators
| Compound | Target(s) | Modality | Potency (IC50/EC50) | Selectivity |
| This compound | mGluR3 | Negative Allosteric Modulator (NAM) | IC50: ~450 - 593 nM [1][2] | >60-fold selective over mGluR2 (no effect up to 30 µM) [1] |
| LY341495 | mGluR2/3 | Antagonist | IC50: ~14-21 nM (mGluR2/3)[3][4] | Group II selective, also active at other mGluRs at higher concentrations.[3][4] |
| BINA | mGluR2 | Positive Allosteric Modulator (PAM) | EC50: ~33.2 nM[5] | Selective for mGluR2 over other mGluR subtypes.[6][7][8] |
Signaling Pathways of mGluR2 and mGluR3
Both mGluR2 and mGluR3 are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway ultimately modulates downstream effectors to regulate neuronal excitability and synaptic transmission.
Experimental Workflow for Compound Characterization
The identification and characterization of selective mGluR modulators like this compound typically follows a multi-step workflow, beginning with high-throughput screening and progressing through various functional and selectivity assays.
Differentiating mGluR2 and mGluR3 with this compound
The high degree of selectivity of this compound for mGluR3 allows researchers to specifically inhibit its function without affecting mGluR2. This enables the deconvolution of the distinct physiological roles of these two closely related receptors.
Experimental Protocols
cAMP Accumulation Assay (for mGluR3 NAM activity)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like mGluR3.
-
Cell Line: HEK293 or CHO cells stably expressing human mGluR3.
-
Reagents:
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Glutamate (orthosteric agonist).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, Lance, or GloSensor cAMP assay).
-
-
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Replace the culture medium with Assay Buffer.
-
Add this compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of glutamate (typically EC80) and a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data are normalized to the response with forskolin alone (0% inhibition) and the response with a saturating concentration of a known mGluR3 agonist in the absence of forskolin (100% inhibition). IC50 values are calculated from the concentration-response curves.
-
Radioligand Binding Assay (for selectivity profiling)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing information on binding affinity.
-
Cell Line: HEK293 or CHO cells expressing mGluR2 or mGluR3.
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-LY341495 (a high-affinity group II mGluR antagonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled group II mGluR ligand).
-
-
Procedure:
-
Prepare cell membranes from the expressing cell lines.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-LY341495 and varying concentrations of the test compound.
-
Incubate for 60-90 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Binding Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Thallium Flux GIRK Assay (for mGluR2 PAM activity)
This functional assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors.
-
Cell Line: HEK293 cells co-expressing mGluR2 and GIRK channels.
-
Reagents:
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Glutamate (orthosteric agonist).
-
BINA (test compound).
-
Thallium-containing stimulus buffer.
-
-
Procedure:
-
Plate cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with the thallium-sensitive dye for approximately 60-90 minutes at room temperature.
-
Wash the cells with Assay Buffer.
-
Using a fluorescent plate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.
-
Add BINA at various concentrations and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal concentration of glutamate (e.g., EC20) in the thallium-containing stimulus buffer.
-
Measure the increase in fluorescence, which corresponds to the influx of thallium through activated GIRK channels.
-
Data are expressed as the potentiation of the glutamate response, and EC50 values for the PAM are determined.
-
By employing this compound in conjunction with these and other experimental paradigms, researchers can effectively dissect the distinct contributions of mGluR2 and mGluR3 to neuronal function and disease, paving the way for the development of more targeted therapeutics.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. youtube.com [youtube.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Orthosteric vs. Allosteric Modulation of mGluR3: A Comparative Guide Featuring ML337
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of orthosteric and allosteric modulation of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), with a specific focus on the negative allosteric modulator (NAM), ML337. We will delve into the distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering valuable insights for research and drug development in neuroscience and related fields.
Introduction: Two Modes of mGluR3 Regulation
Metabotropic glutamate receptor 3 (mGluR3) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neurotransmission.[1] Its modulation presents a promising therapeutic avenue for various neurological and psychiatric disorders.[2] The activity of mGluR3 can be controlled through two primary mechanisms:
-
Orthosteric Modulation: This involves ligands, such as the endogenous agonist glutamate, that bind directly to the highly conserved primary binding site, known as the orthosteric site, located in the extracellular Venus flytrap domain of the receptor.[3][4]
-
Allosteric Modulation: This form of regulation occurs when a ligand binds to a topographically distinct site on the receptor, the allosteric site, which is typically located within the seven-transmembrane domain.[3][4] Allosteric modulators do not directly activate or inhibit the receptor but rather influence the binding and/or efficacy of orthosteric ligands.[5] They can be positive (PAMs), enhancing the effect of the orthosteric agonist, or negative (NAMs), reducing it.[5]
This compound is a selective NAM of mGluR3, offering a valuable tool to probe the therapeutic potential of allosteric modulation of this receptor.[6]
Comparative Analysis of Orthosteric and Allosteric Modulation
The fundamental difference between orthosteric and allosteric modulation lies in their binding sites and resulting pharmacological profiles. Orthosteric ligands directly compete with the endogenous agonist, glutamate, for the same binding site. In contrast, allosteric modulators like this compound bind to a different site, altering the receptor's conformation and thereby its response to glutamate.[4] This can lead to a "ceiling effect" for allosteric modulators, potentially offering a greater safety margin compared to orthosteric drugs.[4]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the activity of an orthosteric agonist (glutamate) and the negative allosteric modulator this compound on mGluR3.
| Parameter | Orthosteric Ligand (Glutamate) | Allosteric Modulator (this compound) | Assay Type | Reference |
| pEC50 | ~4.3 (for IP1 accumulation) | N/A (as a NAM) | Inositol Phosphate Accumulation | [7] |
| pIC50 | N/A | 6.23 | Inhibition of Glutamate-Induced Calcium Mobilization | [6] |
| IC50 | N/A | 593 nM | Not Specified | [3] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration, and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. N/A indicates "not applicable."
Signaling Pathways and Mechanisms of Action
Activation of mGluR3 by an orthosteric agonist like glutamate initiates a signaling cascade through its coupling to inhibitory G proteins, specifically the Gαi/o subfamily.[8][9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The dissociated Gβγ subunits can also modulate the activity of various ion channels.[8]
A negative allosteric modulator such as this compound binds to the transmembrane domain of mGluR3 and stabilizes an inactive conformation of the receptor.[6][10] This conformational change reduces the affinity and/or efficacy of orthosteric agonists like glutamate, thereby dampening the downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of orthosteric and allosteric modulators on mGluR3.
Calcium Flux Assay for Determining Negative Allosteric Modulator Activity
This assay measures the ability of a NAM, like this compound, to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orthosteric agonist in cells co-expressing mGluR3 and a promiscuous G-protein that couples to the phospholipase C pathway.
Materials:
-
HEK293 cells stably co-expressing human mGluR3 and a Gαq/i chimera.
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or Fluo-8 AM calcium indicator dye.
-
Orthosteric agonist (e.g., Glutamate).
-
Test compound (e.g., this compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-mGluR3/Gαq/i cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing Fluo-4 AM (1 µM). Incubate the plate for 1 hour at 37°C.
-
Compound Pre-incubation: After incubation, wash the cells with assay buffer. Add 10 µL of assay buffer containing varying concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 20 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Initiate reading and, after a baseline measurement, add 10 µL of glutamate at a concentration that elicits a submaximal response (e.g., EC20) to all wells.
-
Data Analysis: The change in fluorescence, indicating the intracellular calcium concentration, is measured over time. The inhibitory effect of this compound is calculated as a percentage of the response to glutamate in the absence of the modulator. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Inhibition Assay
This assay measures the canonical signaling output of mGluR3 by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing human mGluR3.
-
Culture medium: Ham's F-12 with 10% FBS, 1% penicillin-streptomycin.
-
Stimulation buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Orthosteric agonist (e.g., Glutamate).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Plating: Plate CHO-K1-mGluR3 cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound followed by a fixed concentration of glutamate. For control wells, add only glutamate or vehicle.
-
Stimulation: Add forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The reduction in forskolin-stimulated cAMP accumulation in the presence of glutamate and/or this compound is calculated. The IC50 for this compound's inhibition of the glutamate effect can be determined.
Conclusion
The modulation of mGluR3 presents a compelling strategy for the development of novel therapeutics. While orthosteric agonists directly activate the receptor, allosteric modulators like the NAM this compound offer a more nuanced approach by fine-tuning the receptor's response to the endogenous neurotransmitter, glutamate. This guide provides a foundational understanding of these two distinct modulatory mechanisms, supported by comparative data and detailed experimental protocols. The continued exploration of both orthosteric and allosteric ligands will be crucial in unlocking the full therapeutic potential of targeting mGluR3.
References
- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential binding of allosteric modulators to active and inactive conformational states of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ML337 and Other mGlu3 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the research compound ML337 with other selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document provides a comprehensive overview of their in vitro and in vivo activities, supported by experimental data and detailed methodologies.
This compound is a selective and brain-penetrant negative allosteric modulator of mGlu3, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1] Its high selectivity over the closely related mGlu2 receptor makes it a valuable tool for elucidating the specific physiological roles of mGlu3. This guide compares this compound with its precursor, ML289, and another potent and selective mGlu3 NAM, VU6010572, to aid researchers in selecting the most appropriate compound for their studies.
In Vitro Potency and Selectivity
The in vitro activity of this compound and its counterparts has been characterized primarily through calcium mobilization and electrophysiology assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against mGlu3 and their selectivity over other mGlu receptors.
| Compound | mGlu3 IC50 (nM) | mGlu2 IC50 (µM) | mGlu5 IC50 (µM) | Selectivity (mGlu2/mGlu3) | Source |
| This compound | 592 | >30 | >30 | >50-fold | [1] |
| ML289 | 649 | >10 | >30 | ~15-fold | [2][3] |
| VU6010572 | 245 | >30 | >30 | >122-fold | [4] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential inter-assay variability.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of mGlu3 NAMs is being actively investigated, particularly in the context of depression and anxiety. Both this compound and VU6010572 have demonstrated antidepressant-like effects in rodent models.
| Compound | Animal Model | Behavioral Test | Effective Dose | Observed Effect | Source |
| This compound | Mouse | Forced Swim Test | Not explicitly stated | Antidepressant-like effects | [3][5] |
| VU6010572 | Mouse | Tail Suspension Test | 3 mg/kg | Acute antidepressant-like effects | [4] |
| VU6010572 | Rat | Predator Odor (TMT) Exposure | 3 mg/kg | Attenuation of stress-induced behaviors | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these compounds, it is crucial to visualize the mGlu3 signaling pathway and the experimental workflows used for their characterization.
Figure 1. Simplified mGlu3 signaling pathway. Activation by glutamate leads to inhibition of adenylyl cyclase via Gi/o protein, reducing cAMP levels. This compound, as a NAM, blocks this effect.
Figure 2. General experimental workflow for the characterization of mGlu3 NAMs.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of NAMs by measuring their ability to inhibit the increase in intracellular calcium induced by an mGlu3 agonist.
Materials:
-
HEK293 cells stably expressing human mGlu3.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
mGlu3 agonist (e.g., glutamate or LY379268).
-
Test compounds (this compound, ML289, VU6010572).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-mGlu3 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the mGlu3 agonist (e.g., EC80) to all wells simultaneously.
-
Data Analysis: Measure the fluorescence intensity before and after agonist addition. The inhibitory effect of the NAM is calculated as the percentage reduction in the agonist-induced fluorescence signal. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of NAMs on mGlu3-mediated modulation of ion channel activity in individual neurons.
Materials:
-
Acutely prepared brain slices from rodents or cultured neurons expressing mGlu3.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution for the patch pipette (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP).
-
mGlu3 agonist and test compounds.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.
-
Recording Setup: Place a brain slice in the recording chamber and perfuse with aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), form a gigaseal between the patch pipette and the membrane of a target neuron. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity (e.g., holding current in voltage-clamp or membrane potential in current-clamp).
-
Compound Application: Apply the mGlu3 agonist to the slice to induce a measurable change in the recorded parameter (e.g., an outward current).
-
NAM Application: Co-apply the test compound with the agonist and measure the extent to which the agonist-induced effect is inhibited.
-
Data Analysis: Quantify the change in the electrophysiological parameter in the presence and absence of the NAM to determine its inhibitory effect.
Conclusion
This compound stands out as a highly selective and potent mGlu3 NAM with demonstrated in vivo activity. Its favorable selectivity profile over mGlu2 makes it a superior tool to its precursor, ML289, for dissecting the specific functions of mGlu3. VU6010572 represents another potent and selective mGlu3 NAM, and the choice between this compound and VU6010572 may depend on the specific requirements of the research, such as desired pharmacokinetic properties or subtle differences in off-target activities. The provided data and protocols serve as a valuable resource for researchers embarking on studies involving the pharmacological modulation of the mGlu3 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ML337's Pharmacological Properties: A Comparative Guide
This guide provides an objective comparison of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3), with other alternatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of pharmacological data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Overview of this compound
This compound is an experimental small molecule that acts as a selective, brain-penetrant negative allosteric modulator of the mGlu3 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, glutamate.[4][5] As a NAM, this compound reduces the receptor's response to glutamate, offering a nuanced way to control receptor signaling.[4][6] Its high selectivity for mGlu3 over the closely related mGlu2 receptor makes it a valuable chemical probe for isolating and studying the specific physiological and pathological roles of mGlu3.[1]
Comparative Pharmacological Data
The performance of this compound is best understood in comparison to other selective mGlu3 NAMs. Below is a summary of the in vitro potency and selectivity of this compound and a key alternative, VU0650786.
| Compound | Target Receptor | Assay Type | Potency (IC₅₀) | Selectivity vs. mGlu2 | Reference |
| This compound | rat mGlu3 | Calcium Mobilization | 593 nM | >50-fold (>30 µM) | [7][8] |
| VU0650786 | rat mGlu3 | Calcium Mobilization | 392 nM | >76-fold (>30 µM) | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: mGlu3 signaling pathway and its inhibition by a Negative Allosteric Modulator (NAM) like this compound.
Caption: A typical drug discovery workflow for identifying and validating a selective mGlu3 NAM probe.
Experimental Protocols
The primary method for quantifying the activity of mGlu3 modulators is the calcium mobilization assay. Since mGlu3 is a Gᵢ/ₒ-coupled receptor, which naturally leads to a decrease in cAMP, the assay requires a modified cell line to produce a measurable calcium signal.[9][10]
Key Experiment: In Vitro Calcium Mobilization Assay for mGlu3 NAM Activity
Objective: To determine the concentration-dependent inhibition (IC₅₀) of a test compound (e.g., this compound) on glutamate-induced mGlu3 receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the rat mGlu3 receptor and a promiscuous G-protein, such as Gα15 or Gα16.[9][10] This redirects the Gᵢ/ₒ signal to the Gᵩ pathway, enabling calcium mobilization upon receptor activation.
-
Reagents:
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-glutamate (agonist).
-
Test compounds (e.g., this compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]
-
Probenecid (B1678239) (optional, to prevent dye leakage from cells).[12]
-
-
Equipment:
Methodology:
-
Cell Plating:
-
Culture the engineered cells to ~80-90% confluency.
-
Harvest the cells and seed them into 384-well microplates at an optimized density.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[13]
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer, with probenecid if required.
-
Remove the culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[13]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer. Also prepare a solution of the agonist (glutamate) at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
Using the fluorescence plate reader, add the diluted test compounds to the appropriate wells of the cell plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to interact with the receptor.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Begin fluorescence reading to establish a stable baseline.
-
Add the glutamate (EC₈₀) solution to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.[14]
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
The data is normalized, with 100% activity defined by the response to glutamate alone and 0% activity by the response in the absence of glutamate.
-
The normalized data is plotted against the logarithm of the test compound concentration.
-
A four-parameter logistic equation is used to fit the curve and determine the IC₅₀ value, which is the concentration of the NAM that causes 50% inhibition of the glutamate response.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Drugs for Allosteric Sites on Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase Selectivity Profile of ML337: A Guide for Researchers
This guide is intended to provide a framework for interpreting such data once it becomes accessible and to outline the standard experimental protocols used to generate it. While specific quantitative data for ML337 is pending, this document serves as a resource for understanding the importance of kinase selectivity profiling and the methodologies employed.
Data Presentation: A Comparative Framework
When evaluating the selectivity of a kinase inhibitor like this compound, the data is typically presented in a tabular format, allowing for a clear and direct comparison of its activity against a multitude of kinases. This table would ideally include the following information:
-
Kinase Target: The specific kinase being assayed.
-
Percent Inhibition (%): The percentage by which this compound inhibits the activity of the kinase at a given concentration. This is a common metric for initial high-throughput screening.
-
IC50 (nM or µM): The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the kinase's activity. This provides a more quantitative measure of potency.
Table 1: Hypothetical Kinase Selectivity Panel Results for this compound (1 µM Screening Concentration)
| Kinase Target | Family | Percent Inhibition (%) | IC50 (nM) |
| Target Kinase X | TK | 98 | 50 |
| Off-Target Kinase A | CAMK | 85 | 250 |
| Off-Target Kinase B | AGC | 45 | >1000 |
| Off-Target Kinase C | CMGC | 12 | >10000 |
| ... | ... | ... | ... |
Note: This table is for illustrative purposes only. Actual data for this compound is not currently available.
Experimental Protocols: How Kinase Selectivity is Determined
The data for kinase selectivity panels are generated through robust and standardized biochemical assays. The general principle involves measuring the enzymatic activity of a purified kinase in the presence and absence of the test compound (this compound). A widely used method is the in vitro kinase assay , which can be performed using various detection technologies.
Key Steps in a Typical Kinase Selectivity Profiling Assay:
-
Reagent Preparation:
-
Kinase: A panel of purified, recombinant kinases is utilized.
-
Substrate: A specific peptide or protein substrate for each kinase is prepared. This substrate is often labeled (e.g., with biotin (B1667282) or a fluorescent tag) for detection.
-
ATP: Adenosine triphosphate (ATP) is the phosphate (B84403) donor for the kinase reaction.
-
Test Compound: this compound is serially diluted to the desired concentrations.
-
Assay Buffer: A buffer solution containing necessary cofactors (e.g., MgCl2) is used to maintain optimal reaction conditions.
-
-
Kinase Reaction:
-
The kinase, substrate, and test compound (or vehicle control) are combined in the wells of a microtiter plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
-
Detection of Kinase Activity:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. Several detection methods can be employed:
-
Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
-
Luminescence-Based Assays: Measure the depletion of ATP using a luciferase-luciferin reaction (e.g., Kinase-Glo® assay).
-
-
-
Data Analysis:
-
The signal from the wells containing the test compound is compared to the signal from the control wells (containing vehicle, typically DMSO).
-
The percent inhibition is calculated.
-
For dose-response experiments, the IC50 values are determined by fitting the data to a sigmoidal curve.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for a kinase selectivity panel assay.
While the specific kinase selectivity profile of this compound is not yet in the public domain, the methodologies for its determination are well-established. Researchers are encouraged to seek out primary literature or compound databases for the most up-to-date information. Understanding the principles of kinase selectivity and the experimental approaches used to measure it is essential for the effective evaluation and application of kinase inhibitors in research and drug development.
Safety Operating Guide
Proper Disposal of ML337: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for ML337, a selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). Adherence to these protocols is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended to supplement, not replace, your institution's specific environmental health and safety (EHS) guidelines.
Summary of Key Data
For quick reference, the following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H20FNO3 | PubChem |
| Molecular Weight | 353.39 g/mol | PubChem |
| CAS Number | 1443118-44-2 | PubChem |
| IC50 (mGluR3) | 450 nM | Wikipedia[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
| Storage | Long term: -20°C; Short term: 0-4°C | MedKoo Biosciences[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as biological, radioactive, or non-hazardous waste, unless explicitly approved by your institution's EHS department.
-
Segregate this compound waste from incompatible chemicals. Avoid mixing with strong oxidizing agents or strong acids/bases.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid).
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions in DMSO) in a dedicated, leak-proof, and shatter-resistant container (plastic-coated glass or HDPE is recommended).
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not fill the container to more than 80% capacity to allow for expansion.
-
-
Contaminated Labware:
-
Collect disposable items such as gloves, pipette tips, and weighing papers contaminated with this compound in a designated hazardous waste bag or container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
4. Waste Labeling:
-
Clearly label all this compound waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (this compound)
-
The concentration and composition of the waste (e.g., "this compound in DMSO")
-
The accumulation start date
-
The name of the principal investigator or research group
-
5. Storage of Waste:
-
Store this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is in place for all liquid waste containers to capture any potential leaks or spills.
6. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Provide the EHS personnel with all necessary information about the waste, including the completed hazardous waste label.
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 3 (mGluR3). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, couples to an inhibitory G-protein (Gαi/o). The activation of Gαi/o, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By binding to an allosteric site on the mGluR3, this compound reduces the receptor's response to glutamate, thereby attenuating this signaling cascade.
Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR3.
References
Personal protective equipment for handling ML337
This document provides crucial safety protocols and logistical information for the handling and disposal of ML337, a selective and brain-penetrant negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2][3][4][5] this compound is utilized in laboratory research settings.[1][2][6]
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential to minimize exposure.[7] The following personal protective equipment is recommended when handling this compound:
-
Hand Protection: Chemical-resistant gloves should be worn.[7] It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to prevent skin contact.[7] Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[7]
-
Eye Protection: Safety glasses or goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are required to prevent eye contact.[7]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to protect the skin.[7] The type of body protection should be chosen based on the specific workplace conditions, including the concentration and quantity of the substance being handled.[7]
-
Respiratory Protection: In situations where dust formation is possible or when working with the compound in a way that may generate aerosols, mist, or gas, respiratory protection should be worn.[7]
Operational Plans: Handling and Storage
Safe Handling Procedures: To ensure safe handling of this compound, the following procedures should be followed:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Prevent inhalation and ingestion of the substance.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Contaminated clothing should be removed and laundered before reuse.[7]
-
Keep the compound away from ignition sources.[7]
-
Minimize prolonged or repeated exposure.[7]
Storage Conditions: Proper storage is critical to maintain the stability and integrity of this compound.
-
Keep the container tightly sealed.[7]
-
Store in a dry, well-ventilated area.[7]
-
For short-term storage, a temperature of 2-8°C is recommended.[7]
-
For long-term storage, the compound should be kept at -20°C.[7]
Disposal Plan
Accidental Release Measures: In the event of a spill, the following steps should be taken:
-
Wear appropriate personal protective equipment, including respiratory protection.[7]
-
Prevent the substance from entering drains.[7]
-
Avoid the formation of dust.[7]
-
Carefully sweep or shovel the spilled material.[7]
-
Collect the material in a suitable, closed container for disposal.[7]
Waste Disposal: Dispose of unused this compound and its containers in accordance with all applicable local, state, and federal regulations. While the provided Safety Data Sheet does not classify this compound as hazardous, it is best practice to handle all chemical waste with care and consult with your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data
No quantitative safety data (e.g., specific exposure limits) was available in the searched resources. Refer to the product's Safety Data Sheet for any batch-specific information.
Experimental Workflow: Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ML 337 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 7. biocrick.com [biocrick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
